Technical Documentation Center

(-)-Daturataturin A Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (-)-Daturataturin A

Core Science & Biosynthesis

Foundational

(-)-Daturataturin A: A Technical Guide on Natural Sources, Isolation, and Pharmacological Profiling

Executive Summary (-)-Daturataturin A is a highly oxygenated C28 steroidal lactone (withanolide glycoside) that has garnered significant attention in natural product chemistry and drug development. Characterized by its c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(-)-Daturataturin A is a highly oxygenated C28 steroidal lactone (withanolide glycoside) that has garnered significant attention in natural product chemistry and drug development. Characterized by its complex ergostane-based skeleton, this compound exhibits profound anti-inflammatory, anti-proliferative, and cytotoxic properties. This technical whitepaper provides an authoritative, step-by-step guide to its botanical sourcing, polarity-guided isolation protocols, and the molecular mechanisms governing its pharmacological efficacy.

Botanical Origins and Natural Sources

(-)-Daturataturin A is synthesized within the Solanaceae family. It was initially isolated and structurally elucidated from the methanolic extract of the fresh aerial parts of Datura tatura L.1.

Historically, the flowers of Datura species were the primary focus for medicinal extraction. However, due to their short flowering season and low overall yield, modern extraction paradigms have shifted. Recent ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) profiling has demonstrated that the non-flowering parts—specifically the leaves and seeds of Datura metel L.—serve as highly sustainable, high-yield natural sources for withanolides, including (-)-Daturataturin A 2.

Phytochemical Profiling & Structural Significance

Chemically defined as (22R)-7α, 27-dihydroxy-1-oxowitha-2, 5, 24-trienolide 27-O-β-D-glucopyranoside, (-)-Daturataturin A features a six-membered δ-lactone heterocycle functionalized at C-22 and C-26. The presence of the β-D-glucopyranoside moiety significantly enhances its hydrophilicity compared to aglycone withanolides. This structural duality (a lipophilic steroidal backbone coupled with a polar sugar moiety) necessitates precise polarity adjustments during chromatographic isolation to prevent co-elution with highly polar plant tannins or highly lipophilic waxes.

Standardized Isolation and Purification Protocol

To achieve the >98% purity required for rigorous pharmacological assays, the isolation of (-)-Daturataturin A relies on a polarity-guided fractionation strategy. This protocol functions as a self-validating system, progressively narrowing chemical complexity based on molecular size and dielectric constant.

Step 1: Primary Extraction (Maceration & Ultrasonication)
  • Pulverize dried biomass (seeds or leaves of D. metel L.) into a fine powder.

  • Subject the powder to ultrasonication-assisted extraction using 100% Methanol for 30 minutes.

  • Causality: Methanol is selected due to its high dielectric constant, which efficiently penetrates the plant matrix and solubilizes both the polar glycosidic moieties and the lipophilic steroidal backbone of the withanolides 3.

  • Concentrate the extract under reduced pressure at 37°C to prevent thermal degradation of the lactone ring.

Step 2: Liquid-Liquid Partitioning (Defatting & Enrichment)
  • Suspend the crude methanolic extract in deionized water.

  • Partition successively with Hexane, Chloroform (CHCl3), and Ethyl Acetate (EtOAc).

  • Causality: This step acts as a self-validating chemical filter. Hexane removes highly lipophilic waxes and chlorophylls. The target withanolide glycosides, possessing intermediate-to-high polarity, selectively partition into the EtOAc fraction, effectively isolating them from highly polar sugars left in the aqueous phase.

Step 3: Chromatographic Fractionation (Silica & Size Exclusion)
  • Load the active EtOAc fraction onto a normal-phase Silica Gel column, eluting with a gradient of CHCl3-MeOH.

  • Pool the active fractions and further resolve them using Sephadex LH-20 chromatography (eluted with MeOH).

  • Causality: Sephadex LH-20 operates via size-exclusion and weak adsorption, stripping away residual polymeric polyphenols and concentrating the monomeric steroidal glycosides.

Step 4: Preparative HPLC (Final Resolution)
  • Achieve final purification via Preparative High-Performance Liquid Chromatography (Prep-HPLC) using an Octadecyl silica (ODS/C18) column.

  • Utilize a mobile phase gradient of Acetonitrile and Water containing 0.1% formic acid.

  • Causality: Formic acid suppresses the ionization of residual silanol groups on the C18 stationary phase, ensuring sharp, symmetrical peaks. The target compound is collected, and its purity (>98%) is validated via UPLC-Q-TOF-MS/MS.

Isolation_Workflow A Dried Datura Biomass (Leaves / Seeds) B Methanol Extraction (Ultrasonication / Maceration) A->B C Crude Methanolic Extract B->C D Liquid-Liquid Partitioning (H2O vs. Hexane, CHCl3, EtOAc) C->D E EtOAc / CHCl3 Fraction (Withanolide Enriched) D->E Extract active phase F Silica Gel Chromatography (CHCl3-MeOH Gradient) E->F G Sephadex LH-20 & ODS (Size Exclusion / Reverse Phase) F->G Active fractions H Preparative HPLC (C18, ACN/H2O + 0.1% FA) G->H I Pure (-)-Daturataturin A (>98% Purity) H->I Final resolution

Fig 1: Step-by-step isolation workflow of (-)-Daturataturin A from Datura biomass.

Mechanistic Pathway & Pharmacological Relevance

(-)-Daturataturin A exhibits profound biological activities, establishing it as a high-value target for drug development.

  • Autophagy Induction via PI3K-Akt-mTOR Inhibition: Recent evaluations utilizing human immortalized keratinocytes (HaCaT cells)—a standard model for the epidermal proliferative state seen in psoriasis—demonstrated that (-)-Daturataturin A induces cellular senescence and cell cycle arrest by triggering autophagy. Mechanistically, it acts as a negative regulator of the PI3K-Akt-mTOR signaling axis. By inhibiting PI3K, it prevents the downstream phosphorylation of Akt, which in turn suppresses mTOR (a classical inhibitor of autophagy). This blockade relieves the inhibition on autophagosome formation, thereby resolving hyperproliferation and inflammation 4.

  • Cytotoxicity and Immunosuppression: The compound demonstrates significant cytotoxic activity against specific human cancer cell lines, including SW-620 (colon cancer) and MDA-MB-435 (melanoma).

  • Macrophage Modulation: In LPS-stimulated RAW 264.7 murine macrophages, (-)-Daturataturin A significantly inhibits nitrite (NO) production, underscoring its potential as a targeted anti-inflammatory therapeutic 5.

Pathway DTA (-)-Daturataturin A PI3K PI3K Kinase DTA->PI3K Inhibits Autophagy Autophagy Induction (HaCaT Keratinocytes) DTA->Autophagy Promotes via mTOR blockade Akt Akt (Protein Kinase B) PI3K->Akt Activates mTOR mTOR Complex Akt->mTOR Activates mTOR->Autophagy Inhibits Effect Anti-Proliferative & Anti-Inflammatory Effects Autophagy->Effect Drives

Fig 2: (-)-Daturataturin A induces autophagy via PI3K-Akt-mTOR pathway inhibition.

Quantitative Data Summaries

Table 1: Quantitative Distribution of Withanolides in Datura metel L.

Plant Part Total Withanolide Content (ng/g) Relative (-)-Daturataturin A Yield Potential
Leaves 155,640.0 High
Seeds Moderate-High High

| Roots | 14,839.8 | Low |

Table 2: Pharmacological Activity Profile of (-)-Daturataturin A

Biological Target / Cell Line Observed Bioactivity Mechanistic Action
HaCaT (Human Keratinocytes) Autophagy Induction PI3K-Akt-mTOR pathway inhibition
MDA-MB-435 (Melanoma) Cytotoxicity Apoptosis / Cell cycle arrest
SW-620 (Colon Cancer) Cytotoxicity Apoptosis / Cell cycle arrest

| RAW 264.7 (Murine Macrophages) | Anti-inflammatory | Inhibition of nitrite (NO) production |

References

  • New Withanolides, Daturataturins A and B from Datura tatura L.
  • UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L.
  • Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats.
  • Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway.
  • New anti-inflammatory withanolides from the leaves of Datura metel L.

Sources

Exploratory

The Pharmacological and Analytical Landscape of Withanolides: A Technical Guide for Drug Development

Executive Summary: The Phytochemical Framework Withanolides represent a highly complex class of naturally occurring C28-steroidal lactones built upon an intact or rearranged ergostane framework 1. Extracted primarily fro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Phytochemical Framework

Withanolides represent a highly complex class of naturally occurring C28-steroidal lactones built upon an intact or rearranged ergostane framework 1. Extracted primarily from the Solanaceae family—most notably Withania somnifera (Ashwagandha)—these lipophilic compounds are characterized by their multi-target pharmacology 2. For researchers and drug development professionals, understanding the structural nuances of these molecules—such as the highly reactive α,β-unsaturated carbonyl group found in Withaferin A (WFA)—is critical for predicting target binding, downstream signaling modulation, and pharmacokinetic behavior.

Molecular Pharmacology & Signaling Mechanisms

The therapeutic efficacy of withanolides is driven by pleiotropic modulation of cellular signaling rather than a single-receptor interaction. Withaferin A (WFA), the primary bioactive marker, functions as a potent Michael acceptor. This electrophilic property allows WFA to covalently modify specific nucleophilic thiol groups (cysteine residues) on target proteins 2.

  • NF-κB Inhibition Pathway: WFA directly targets IKKβ, preventing the phosphorylation and subsequent proteasomal degradation of IκBα. This mechanism traps NF-κB in the cytosol, effectively silencing the transcription of pro-inflammatory cytokines (IL-6, TNF-α) and enzymes (COX-2, iNOS) 3.

  • Vimentin Disassembly & Anti-Metastasis: In highly invasive cancer models, WFA binds directly to the intermediate filament protein vimentin. This interaction induces vimentin Ser56 phosphorylation and rapid perinuclear accumulation, leading to cytoskeletal collapse and the inhibition of epithelial-mesenchymal transition (EMT) 4 [[5]]().

G WFA Withaferin A (WFA) IKKb IKKβ (Thiol Modification) WFA->IKKb Covalent Binding Vimentin Vimentin (Ser56 Phosphorylation) WFA->Vimentin Disassembly IkBa IκBα (Unphosphorylated) IKKb->IkBa Prevents Phosphorylation NFkB NF-κB (Cytosolic Retention) IkBa->NFkB Blocks Translocation Apoptosis Apoptosis Induction NFkB->Apoptosis Gene Modulation Metastasis Metastasis Inhibition Vimentin->Metastasis Cytoskeletal Collapse

Fig 1. Dual-pathway mechanism of Withaferin A targeting NF-κB and Vimentin.

Quantitative Data: Target Efficacy & Analytical Methods

Standardizing withanolide research requires rigorous analytical chemistry. Withanolides are poorly water-soluble (estimated log P ~2–4) and sensitive to pH extremes, making solvent selection the most critical variable in extraction and formulation 2.

Table 1: Pharmacological Targets and Quantitative Efficacy of Withaferin A (WFA)
Target PathwayMechanism of ActionEffective ConcentrationDownstream Effect
NF-κB Signaling Covalent modification of IKKβ25–100 nMDownregulation of IL-6, TNF-α, COX-2 62
Vimentin Induction of Ser56 phosphorylation500 nMPerinuclear accumulation and rapid cell death 45
Akt / Cell Survival Dephosphorylation of Akt1–2 µMDissipation of Bcl-2/Bax ratio, apoptosis 4
Table 2: Quantitative Comparison of Analytical Methods for Withanolide Detection
Analytical MethodLinearity RangeLimit of Detection (LOD)Accuracy (% Recovery)Primary Application
HPLC-PDA 10–60 µg/mL0.411 µg~95–98%Routine standardization of root extracts 7
HPTLC 0.646–1.098 µ g/band 0.213 µ g/band 84.77–100.11%High-throughput, cost-effective screening 7
UPLC-MS 0.484–117.88 ng/mL0.484 ng/mLBias: -14.4 to 4.0%Trace-level pharmacokinetic profiling 7

Validated Experimental Protocols

The following protocols have been engineered to ensure high reproducibility, utilizing self-validating checkpoints to confirm mechanistic causality.

Extraction Plant W. somnifera Roots Grind Drying & Grinding Plant->Grind Maximize Surface Area Extract 70% Aqueous Methanol (Sonication) Grind->Extract Solvate Lactones Hexane Hexane Partitioning (Defatting) Extract->Hexane Remove Non-Polars Chloroform Chloroform Partitioning (Withanolide Isolation) Hexane->Chloroform Isolate Target Analysis HPLC / LC-MS Analysis Chloroform->Analysis Quantification

Fig 2. Step-by-step extraction and purification workflow for withanolides.

Protocol A: Extraction and LC-MS Quantification of Withanolides

Objective: To isolate lipophilic steroidal lactones from a complex plant matrix while eliminating polar interferents.

  • Matrix Disruption: Pulverize dried W. somnifera roots into a fine powder. Causality: Mechanical shearing maximizes the surface area-to-volume ratio, facilitating rapid solvent penetration.

  • Primary Extraction: Suspend 10 mg of root powder in 1 mL of 70% aqueous methanol acidified with 0.1% formic acid. Sonicate for 15 minutes at room temperature 8. Causality: 70% methanol provides the precise dielectric constant needed to solvate the lipophilic lactone ring while penetrating the hydrophilic plant cell walls. Sonication induces acoustic cavitation, mechanically lysing the cells.

  • Defatting (Partition 1): Partition the extract with n-hexane. Discard the hexane layer 7. Causality: Hexane acts as a non-polar sink, stripping away waxes and lipids that would otherwise cause baseline drift and foul the LC-MS column.

  • Isolation (Partition 2): Partition the remaining aqueous layer with chloroform. Retain the chloroform fraction 7. Causality: Chloroform has a high specific affinity for withanolides, leaving highly polar tannins and polysaccharides behind in the aqueous phase.

  • LC-MS Analysis: Inject 3 μL into the LC-MS system using a gradient of 10 mM ammonium formate and acetonitrile at a flow rate of 0.6 mL/min [[8]]().

  • Self-Validation Checkpoint: Spike the initial root powder with a known concentration of Digoxin-d3 (internal standard). Calculate the peak area ratio (analyte/internal standard) post-run. A recovery rate of <85% indicates incomplete matrix lysis or emulsion formation during partitioning, requiring protocol recalibration 8.

Protocol B: In Vitro Assessment of WFA-Induced Vimentin Disassembly

Objective: To visualize the anti-metastatic cytoskeletal collapse induced by WFA via immunofluorescence.

  • Cell Culture: Seed MDA-MB-231 human breast cancer cells in 6-well plates. Causality: This specific triple-negative cell line is chosen because it expresses high basal levels of vimentin, serving as an ideal model for epithelial-mesenchymal transition (EMT) dynamics 5.

  • WFA Treatment: Treat cells with 500 nM WFA dissolved in DMSO for 24 hours 5. Causality: This sub-cytotoxic dose is specifically calibrated to induce vimentin Ser56 phosphorylation without triggering immediate apoptosis, which would prematurely fragment the cell and confound morphological analysis.

  • Fixation & Permeabilization: Fix with 4% Paraformaldehyde (PFA), then permeabilize with 0.1% Triton X-100. Causality: PFA crosslinks proteins to freeze the cytoskeletal architecture in its native state. Triton X-100 creates pores in the lipid bilayer, an absolute requirement for bulky anti-vimentin antibodies to access intracellular targets.

  • Immunofluorescence: Stain with a primary anti-vimentin antibody, followed by a FITC-conjugated secondary antibody. Analyze via confocal microscopy.

  • Self-Validation Checkpoint: Include a vehicle-only (DMSO) control well. The final DMSO concentration must strictly match the treatment well (<0.1% v/v). If the control well exhibits cytoskeletal aggregation, the solvent concentration is too high, invalidating the observation of WFA's specific Michael acceptor activity.

References

  • MedChemExpress. "Withaferin A | NF-κB Inhibitor." MedChemExpress.
  • MDPI. "Withaferin A: From Ancient Remedy to Potential Drug Candidate." Molecules.
  • NIH PMC. "Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action." Frontiers in Oncology.
  • Benchchem. "A Comparative Guide to Analytical Methods for Withanolide Quantification." Benchchem Technical Support.
  • NIH PMC. "Withaferin A Inhibits Experimental Epithelial-Mesenchymal Transition in MCF-10A Cells." PLoS One.
  • NIH PMC. "Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera." Frontiers in Chemistry.
  • DietarySupplementDB. "Ashwagandha Root Extract: Complete Science-Based Guide 2026." DietarySupplementDB.
  • ResearchGate. "ChemInform Abstract: Withanolides and Related Steroids." ResearchGate.

Sources

Foundational

biosynthetic pathway of withanolides in Datura species

An In-Depth Technical Guide to the Biosynthetic Pathway of Withanolides in Datura Species For Researchers, Scientists, and Drug Development Professionals Abstract Withanolides, a class of C28 steroidal lactones, are spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biosynthetic Pathway of Withanolides in Datura Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolides, a class of C28 steroidal lactones, are specialized metabolites primarily found in plants of the Solanaceae family, including the genus Datura. These compounds exhibit a wide array of pharmacological activities, such as anti-inflammatory, cytotoxic, and immunomodulatory effects, making them promising candidates for drug development.[1][2] Datura species, historically known for their tropane alkaloids, are also a rich source of unique withanolides.[3][4] However, the low abundance of these compounds in plant tissues and the complexity of their structures make chemical synthesis economically unviable.[5][6] Understanding the biosynthetic pathway of withanolides in Datura is therefore crucial for developing biotechnological strategies to enhance their production. This guide provides a comprehensive overview of the current knowledge on withanolide biosynthesis, drawing parallels from the more extensively studied model organism Withania somnifera, and presents detailed protocols for their extraction, analysis, and the study of their biosynthetic genes.

Introduction: The Significance of Withanolides from Datura

The genus Datura contains several species of medicinal plants, with Datura metel L. being particularly noted for its abundance of withanolides.[4][7] These compounds are C28 steroids built on an ergostane skeleton, characterized by a six-membered δ-lactone ring in the side chain.[7][8] The structural diversity of withanolides, arising from various oxygenation patterns on the steroidal backbone and side chain, contributes to their wide range of biological activities.[2][9] For instance, withanolides isolated from D. metel have demonstrated significant anti-inflammatory activity by inhibiting nitric oxide production, while others show cytotoxic effects against cancer cell lines.[1][9][10] The therapeutic potential of these compounds, particularly in treating chronic diseases like psoriasis and cancer, has spurred interest in their biosynthesis.[4][11]

While research has identified a vast number of withanolides from various parts of Datura plants, knowledge of their biosynthetic pathway remains incomplete.[6][12] Elucidating this pathway is a critical step towards metabolic engineering in either the native plants or heterologous systems like yeast (Saccharomyces cerevisiae) to ensure a sustainable supply for pharmaceutical applications.[13][14]

The Putative Biosynthetic Pathway of Withanolides

The biosynthesis of withanolides is a complex process that begins with the isoprenoid pathway and involves a series of modifications to a cholesterol backbone. While the complete pathway in Datura is still under investigation, significant insights have been gained from studying related Solanaceae species, primarily Withania somnifera.[5][15] It is widely believed that the core pathway is conserved across withanolide-producing plants.[13][14]

The pathway can be broadly divided into three major stages:

  • Formation of the Isoprenoid Precursors: Like all terpenoids, withanolides originate from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[5]

  • Assembly of the Sterol Backbone: IPP and DMAPP are condensed to form larger prenyl pyrophosphates. Squalene synthase (SQS) catalyzes the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which is cyclized by cycloartenol synthase (CAS) to form cycloartenol, the primary precursor for phytosterols in plants.[5][16] A series of subsequent reactions leads to the formation of 24-methylenecholesterol, a key branch-point intermediate diverting from the primary sterol pathway towards withanolide biosynthesis.[5][17]

  • Tailoring and Diversification: The final stage involves a cascade of oxidative reactions, including hydroxylations, epoxidations, and lactone ring formation, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), short-chain dehydrogenases/reductases (SDRs), and potentially sulfotransferases (SULFs).[15][17] These tailoring enzymes are responsible for the immense structural diversity of withanolides. Recent genomic studies in W. somnifera have identified conserved gene clusters containing these enzymes, which are likely present in Datura as well.[13][14]

Withanolide_Biosynthesis_Pathway cluster_0 Isoprenoid Precursor Synthesis cluster_1 Sterol Backbone Formation cluster_2 Withanolide Diversification MVA MVA Pathway (Cytosol) IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP MEP MEP Pathway (Plastid) MEP->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Cycloartenol Cycloartenol Squalene->Cycloartenol CAS Phytosterols Primary Phytosterols Cycloartenol->Phytosterols Methylenecholesterol 24-Methylenecholesterol Cycloartenol->Methylenecholesterol Progenitor Withanolide Progenitor Methylenecholesterol->Progenitor CYPs, SDRs Withanolides Diverse Withanolides (e.g., Daturataturin A, Withametelin) Progenitor->Withanolides Hydroxylation, Epoxidation, Lactonization, Glycosylation

Caption: Putative .

Distribution of Withanolides in Datura metel

The concentration and composition of withanolides vary significantly among different plant parts. A comprehensive analysis using UPLC-MS/MS has shown that the leaves of D. metel are the primary site of withanolide accumulation, followed by the flowers and peels.[8][12] This has important implications for sustainable harvesting and extraction protocols.

Plant PartTotal Withanolide Content (ng/g)[8][12]Key Identified Withanolides
Leaves 155,640.0Daturametelin B, Withametelin, Daturataturin A
Flowers 90,810.3Baimantuoluoside H, Daturafoliside K
Peel 73,439.4Isowithametelin, Daturametelin H
Stem 35,671.3Withametelin L, 12-Deoxywithastramonolide
Seeds 17,987.9Withanolide A, Withaferin A
Roots 14,839.8Lower concentrations of various withanolides

Table based on data from a study on D. metel from ten production areas in China.[8][12]

Methodologies for Studying Withanolide Biosynthesis

A multi-faceted approach combining analytical chemistry, molecular biology, and bioinformatics is required to fully elucidate the withanolide biosynthetic pathway.

Metabolite Extraction and Profiling

The first step in studying the pathway is to accurately identify and quantify the withanolides present in the plant tissue. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and speed.[12][18]

  • Sample Preparation:

    • Harvest fresh plant material (e.g., leaves, flowers) and either flash-freeze in liquid nitrogen or oven-dry at 40-50°C to inactivate degradative enzymes.

    • Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Weigh approximately 1.0 g of powdered plant material into a conical flask.

    • Add 25 mL of methanol (or a methanol/ethanol/water mixture).[18] Methanol is a commonly used and effective solvent for withanolide extraction.

    • Perform extraction using ultrasonication for 30-45 minutes at room temperature. This facilitates cell wall disruption and enhances extraction efficiency.

    • Alternatively, use overnight maceration with constant shaking.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid debris.

    • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature below 45°C.

    • Re-dissolve the dried extract in a known volume (e.g., 1-2 mL) of the mobile phase (e.g., methanol or acetonitrile).

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

  • UPLC-MS/MS Analysis:

    • Chromatography: Use a C18 column for separation. A typical mobile phase consists of a gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid. The gradient elution allows for the separation of a wide range of withanolides with different polarities.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. For quantification, use the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target withanolide.[12] For identification of unknown withanolides, use a high-resolution mass spectrometer like a Q-TOF (Quadrupole Time-of-Flight).[7]

Caption: Workflow for withanolide extraction and analysis.

Gene Identification and Expression Analysis

Identifying the genes responsible for withanolide biosynthesis is key to understanding its regulation. Since a reference genome for Datura species may not be readily available, a common approach is de novo transcriptome analysis.[6]

  • RNA Extraction:

    • Extract total RNA from tissues with high withanolide content (e.g., young leaves) using a commercial plant RNA extraction kit or a CTAB-based protocol. High-quality RNA (RIN > 7.0) is essential for downstream applications.

  • Transcriptome Sequencing (RNA-Seq):

    • Prepare cDNA libraries from the extracted RNA and sequence them using a high-throughput platform (e.g., Illumina).

    • Assemble the sequencing reads de novo to create a reference transcriptome.

    • Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI Nr, KEGG) to identify putative genes involved in the sterol and withanolide pathways (e.g., HMGR, SQS, CAS, CYPs, SDRs).[6]

  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Profiling:

    • Synthesize first-strand cDNA from the RNA samples.

    • Design gene-specific primers for the candidate biosynthetic genes identified from the transcriptome analysis.

    • Perform qRT-PCR using a SYBR Green-based assay.

    • Analyze the expression levels of candidate genes in different tissues (roots, stems, leaves, flowers) and correlate them with the metabolite data. Genes whose expression patterns mirror the accumulation of withanolides are strong candidates for involvement in the pathway.

Future Directions: Metabolic Engineering and Synthetic Biology

The elucidation of the withanolide biosynthetic pathway in Datura opens up several avenues for metabolic engineering and synthetic biology.[5]

  • Overexpression of Key Genes: Overexpressing rate-limiting enzymes (e.g., SQS) or key tailoring enzymes (specific CYPs) in Datura hairy root cultures or transgenic plants could enhance the production of specific withanolides.

  • Heterologous Production: The entire biosynthetic pathway, once fully characterized, could be reconstituted in a microbial host like Saccharomyces cerevisiae or in a model plant like Nicotiana benthamiana.[13][14] This approach offers a scalable and contained system for producing high-value withanolides, overcoming the limitations of agricultural production.[17]

Conclusion

Datura species are a treasure trove of pharmacologically active withanolides with significant therapeutic potential. While the biosynthetic pathway is complex and not yet fully mapped, ongoing research, particularly in genomics and metabolomics, is rapidly filling the knowledge gaps. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway, from metabolite profiling to gene discovery. A deeper understanding of withanolide biosynthesis is the cornerstone for applying synthetic biology and metabolic engineering techniques, which will ultimately unlock the potential of these valuable natural products for the development of new medicines.

References

  • Pharmacological Effects of Withanolides. (2020). Journal of Biosciences and Medicines, 8(2).
  • Hakim, S. E., Choudhary, N., Malhotra, K., Peng, J., & Franke, J. (2025). Phylogenomics and metabolic engineering reveal a conserved gene cluster in Solanaceae plants for withanolide biosynthesis. bioRxiv.
  • Genus Datura: An Exploration of Genetic Alterations, Bioactive Compounds, and Pharmacological Activity. (2025). MDPI.
  • Biological Activities of Withanolides from Datura innoxia. (2021).
  • Phytochemistry, Pharmacology, and Toxicology of Datura Species—A Review. (2021). Antioxidants, 10(8), 1291.
  • Biological Activities of Withanolides from Datura innoxia. (2021).
  • UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L. (2020). Molecules, 25(5), 1234.
  • Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery. (2021). Molecules, 26(9), 2635.
  • Datura (Datura spp.): A Contemporary Review of Pharmacological and Toxicological Properties with Proposed Novel Directions. (2025). RJ Wave.
  • UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant D
  • A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering. (2015). Frontiers in Plant Science, 6, 1033.
  • De novo transcriptome analysis in Datura metel and identification of genes related to withanolides biosynthesis p
  • Phytochemical components in Datura metel plant and their therapeutic properties. (2022).
  • A Comparative Guide to Analytical Methods for Withanolide Quantific
  • Withanolides from the leaves of Datura metel L. (2018). Phytochemistry, 154, 88-97.
  • UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L. (2020).
  • Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha through yeast metabolic engineering. (2024). bioRxiv.
  • Dinoxin B Withanolide from Datura inoxia Mill as an Effective Phytocompound Against Urinary Tract Infection causing Staphylococcus aureus. (2021). Biomedical and Pharmacology Journal, 14(3).
  • Five Withanolides from the Leaves of Datura metel L. and Their Inhibitory Effects on Nitric Oxide Production. (2014). Molecules, 19(4), 4810-4821.
  • Phylogenomics and metabolic engineering reveal a conserved gene cluster in Solanaceae plants for withanolide biosynthesis. (2024). bioRxiv.
  • Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha. (2025). DSpace@MIT.
  • Comparative Profiling of Withanolides in Tissues of Withania somnifera and Datura metel Using UHPLC-MS/MS. (2025). Helvetica Chimica Acta.
  • Five Withanolides from the Leaves of Datura metel L. and Their Inhibitory Effects on Nitric Oxide Production. (2014). MDPI.
  • Overview of the most important steps in the withanolide biosynthetic pathway. (2015).

Sources

Exploratory

Biological Activity of (-)-Daturataturin A Extracts: A Technical Guide for Drug Development

Executive Summary and Rationale (-)-Daturataturin A is a naturally occurring C28 steroidal glycoside belonging to the withanolide class, predominantly isolated from the seeds, leaves, and aerial parts of Datura metel and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Rationale

(-)-Daturataturin A is a naturally occurring C28 steroidal glycoside belonging to the withanolide class, predominantly isolated from the seeds, leaves, and aerial parts of Datura metel and Datura tatura[1]. Over the past decade, withanolides have garnered significant attention in pharmacognosy due to their complex structural features—often functionalized at C-22 and C-26 to form six-membered δ-lactone heterocycles—and their potent biological activities[2].

For drug development professionals and application scientists, (-)-Daturataturin A represents a highly promising lead compound. It exhibits marked cytotoxic, anti-inflammatory, and immunosuppressive properties[3]. However, translating these crude extract activities into viable therapeutic candidates requires a rigorous understanding of its extraction, in vivo metabolism, and mechanistic pathways. This whitepaper synthesizes current empirical data, extraction methodologies, and metabolic profiling to provide a comprehensive framework for researching (-)-Daturataturin A.

Pharmacokinetics and In Vivo Metabolism

Understanding the bioavailability and metabolic fate of (-)-Daturataturin A is critical for determining its clinical viability. When administered orally, withanolides undergo extensive phase I and phase II metabolism.

Metabolic Pathways

Recent systematic studies on the in vivo metabolism of Datura metel seed extracts in rat models have elucidated the biotransformation of (-)-Daturataturin A[4]. Following oral administration (e.g., 20 mg/kg), the compound is rapidly absorbed and subjected to hepatic metabolism mediated by cytochrome P450 enzymes.

  • Hydroxylation: The primary metabolic reaction for withanolides involves hydroxylation, yielding highly abundant metabolites in plasma and liver microsomes[4].

  • Methylation: Secondary pathways include methylation, leading to novel derivatives that may retain or alter the parent compound's bioactivity[4].

The rapid clearance and extensive hydroxylation suggest that while the parent compound is highly active in vitro, its in vivo efficacy may be partially driven by its active metabolites.

Core Biological Activities

The therapeutic potential of (-)-Daturataturin A is anchored in its interaction with cellular proliferation and inflammatory pathways.

Cytotoxicity and Anti-Proliferative Effects

(-)-Daturataturin A demonstrates significant cytotoxicity against specific human cancer cell lines. In vitro assays have established its efficacy against:

  • SW-620 (Human Colorectal Adenocarcinoma): Exhibits dose-dependent inhibition of cell viability[3].

  • MDA-MB-435 (Melanoma/Breast Cancer model): Induces apoptosis and inhibits proliferation, likely by modulating mitochondrial pathways and reducing oxidative stress[5].

Anti-Inflammatory and Immunosuppressive Activity

Beyond oncology, the compound shows potential in managing hyper-inflammatory states. It acts as a potential immunosuppressive agent, complementing other Datura metabolites (like N-trans-feruloyltyramine) that suppress the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3].

Quantitative Data Summary

The following table summarizes the comparative bioactivity and extraction yields of key Datura withanolides to contextualize (-)-Daturataturin A.

CompoundSource MaterialPrimary BioactivityTarget Cell Lines / Pathways
(-)-Daturataturin A D. metel seeds/leavesCytotoxic, ImmunosuppressiveSW-620, MDA-MB-435[3]
Daturametelin I D. metel seedsAnti-inflammatoryiNOS, COX-2 suppression[3]
Daturafoliside K D. metel leavesAnti-inflammatoryNO production inhibition[2]
Baimantuoluoside H D. metel flowersAnti-proliferativeSGC-7901, HepG2, MCF-7[2]

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility (E-E-A-T), the following protocols outline the self-validating systems required for the extraction, identification, and biological assaying of (-)-Daturataturin A.

Protocol 1: Extraction and UPLC-MS/MS Quantification

Causality Check: Ethanol/water mixtures are utilized to balance the extraction of both lipophilic steroidal backbones and hydrophilic glycosidic moieties.

  • Sample Preparation: Accurately weigh 10.0 g of lyophilized, pulverized Datura metel seeds in a mortar pre-cooled with liquid nitrogen[6].

  • Solvent Extraction: Extract the powder with 100 mL of 80% ethanol (v/v in water) under reflux heating for 90 minutes. Repeat this step twice to ensure exhaustive extraction[6].

  • Centrifugation & Concentration: Combine the extracts and centrifuge at 5000 rpm for 10 minutes. Decant the supernatant and dry under low-temperature vacuum[6].

  • Reconstitution: Dissolve the dried extract in LC-MS grade methanol to a final concentration of 0.5 mg/mL. Store at -20°C[6].

  • UPLC-MS/MS Analysis:

    • Column: ACQUITY UPLC C18 (2.1 mm × 100 mm, 1.7 μm) maintained at 25°C[6].

    • Mobile Phase: Solvent A (Water + 0.1% formic acid) and Solvent B (Acetonitrile + 0.1% formic acid)[6].

    • Gradient: 5% B (0-1 min) to 95% B (25-35 min) at a flow rate of 0.3 mL/min[6].

    • Detection: Operate the mass spectrometer in ESI positive/negative switching mode, utilizing Multiple Reaction Monitoring (MRM) for precise quantification[2].

Protocol 2: In Vitro Cytotoxicity Assay (MTT Method)

Causality Check: The MTT assay relies on the reduction of tetrazolium dye by functional mitochondria, providing a direct readout of cellular metabolic activity and viability following withanolide exposure.

  • Cell Culture: Seed SW-620 or MDA-MB-435 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Treat cells with varying concentrations of purified (-)-Daturataturin A (e.g., 1, 5, 10, 25, 50 µM) dissolved in DMSO (final DMSO concentration <0.1%). Include a vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Solubilization: Remove the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Mechanistic and Workflow Visualizations

The following diagrams map the extraction workflow and the proposed apoptotic mechanism of (-)-Daturataturin A.

ExtractionWorkflow A Datura metel Seeds (Pulverized) B 80% Ethanol Reflux (90 min, 2x) A->B C Centrifugation (5000 rpm, 10 min) B->C D Vacuum Drying & Methanol Reconstitution C->D E UPLC-MS/MS Analysis (MRM Mode) D->E F (-)-Daturataturin A Quantification E->F

Fig 1: Standardized extraction and UPLC-MS/MS quantification workflow for Datura withanolides.

ApoptosisPathway Daturataturin (-)-Daturataturin A ROS Modulation of Oxidative Stress Daturataturin->ROS Mito Mitochondrial Dysfunction Daturataturin->Mito ROS->Mito Caspase Caspase Cascade Activation Mito->Caspase Apoptosis Apoptosis in SW-620 & MDA-MB-435 Caspase->Apoptosis

Fig 2: Proposed mitochondrial-mediated apoptotic pathway induced by (-)-Daturataturin A.

References

  • Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. Frontiers in Pharmacology / PMC.[Link]

  • Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. MDPI Toxins.[Link]

  • Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. Frontiers.[Link]

  • UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L. Semantic Scholar / Molecules.[Link]

  • Chemical structures of daturataturin A (1), daturametelin I (2), N-trans-feruloyltyramine (3), and cannabisin F (4). ResearchGate.[Link]

  • New Withanolides, Daturataturins A and B from Datura tatura L. J-Stage.[Link]

  • Datura Metel: A Comprehensive Review Of Its Ethnomedicinal Uses, Chemical Composition, And Pharmacological Applications. IJCRT. [Link]

  • UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L. MDPI Molecules.[Link]

Sources

Foundational

Pharmacokinetics and In Vivo Metabolism of (-)-Daturataturin A: A Technical Whitepaper

Executive Summary and Pharmacological Context (-)-Daturataturin A is a complex withanolide glucoside predominantly isolated from the seeds and floral tissues of Datura metel L., a plant with a long history in traditional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Pharmacological Context

(-)-Daturataturin A is a complex withanolide glucoside predominantly isolated from the seeds and floral tissues of Datura metel L., a plant with a long history in traditional medicine[1]. Structurally, it belongs to the ergostane-type steroidal lactone family, characterized by highly specific hydroxylated and glycosylated moieties on the withanolide backbone[2].

In recent drug development efforts, (-)-Daturataturin A has garnered significant attention for its potent anti-inflammatory and anti-proliferative properties. Mechanistically, it exerts these effects by modulating the PI3K-Akt-mTOR signaling cascade, ultimately inducing autophagy and cell cycle arrest in hyperproliferative cellular models such as human keratinocytes (HaCaT)[3][4]. Understanding the pharmacokinetic (PK) behavior and in vivo metabolic fate of this compound is critical for translating its in vitro efficacy into viable clinical therapeutics.

G DTA (-)-Daturataturin A PI3K PI3K DTA->PI3K Inhibits Akt Akt PI3K->Akt Downregulates mTOR mTOR Akt->mTOR Downregulates Autophagy Autophagy Induction (Anti-inflammatory) mTOR->Autophagy Releases inhibition

Fig 1: (-)-Daturataturin A modulates the PI3K-Akt-mTOR pathway to induce autophagy.

Systemic Exposure and Pharmacokinetic Profile

The systemic absorption of Datura metel constituents varies significantly based on their structural classes. Following oral administration, withanolides—including (-)-Daturataturin A—exhibit substantially higher plasma exposure compared to other co-administered phytochemicals such as amides or indoles[5].

The lipophilic nature of the steroidal lactone backbone facilitates moderate gastrointestinal absorption, though the presence of the bulky glucopyranosyl group can restrict passive diffusion, making its absorption partially reliant on active transport or gut microbiota cleavage. Once in systemic circulation, the compound undergoes rapid hepatic first-pass metabolism, which significantly dictates its bioavailability and circulating half-life[1][2].

In Vivo Biotransformation and Metabolic Fate

The in vivo metabolism of (-)-Daturataturin A is driven by a combination of Phase I functionalization and Phase II conjugation reactions. When administered orally to rat models, the compound is extensively metabolized, yielding multiple distinct metabolites detectable across plasma, urine, and fecal matrices[1][6].

  • Phase I Metabolism (Oxidation & Alkylation): The withanolide backbone is highly susceptible to cytochrome P450 (CYP450)-mediated hydroxylation. High-abundance hydroxylated metabolites (e.g., designated as 1-M3 in literature) are rapidly formed and distributed into the plasma[1][6]. Additionally, methylation occurs at reactive hydroxyl sites, altering the compound's lipophilicity and receptor-binding affinity[2].

  • Phase II Metabolism (Conjugation): While amides in Datura species primarily undergo sulfation, the steroidal structure of (-)-Daturataturin A is heavily targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) for glucuronidation[1][6]. This conjugation increases the aqueous solubility of the phase I metabolites, facilitating rapid renal clearance.

Metabolism Parent (-)-Daturataturin A Phase1_OH Hydroxylation (CYP450) Parent->Phase1_OH Phase I Phase1_Me Methylation Parent->Phase1_Me Phase I Phase2_Gluc Glucuronidation (UGT) Parent->Phase2_Gluc Direct Phase II Phase1_OH->Phase2_Gluc Phase II Excretion Excretion (Urine/Feces) Phase1_OH->Excretion Unconjugated Phase1_Me->Excretion Phase2_Gluc->Excretion

Fig 2: In vivo biotransformation pathways of (-)-Daturataturin A.

Self-Validating Experimental Protocol: PK and Metabolite Identification

To accurately map the pharmacokinetic profile and metabolic fate of (-)-Daturataturin A, a robust, self-validating Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) workflow is required. The following protocol incorporates internal enzymatic validation to unambiguously differentiate Phase I oxidized metabolites from Phase II conjugates[7][8].

Step 1: Animal Dosing and Matrix Collection
  • Procedure: Administer (-)-Daturataturin A orally at a dose of 20 mg/kg to healthy Sprague-Dawley rats[6]. Collect plasma via the retro-orbital plexus, alongside continuous urine and fecal collection using metabolic cages at predefined intervals (0–24 h).

  • Causality: Oral gavage mimics the traditional clinical administration route of Datura metel extracts. The 20 mg/kg dosage ensures sufficient systemic exposure to trigger both primary and secondary metabolic cascades without inducing acute toxicity[1][6].

Step 2: Sample Preparation and Protein Precipitation
  • Procedure: Aliquot 100 µL of the biological matrix (plasma/urine) and mix with 400 µL of cold methanol-acetonitrile (1:1, v/v). Vortex for 5 minutes, then centrifuge at 10,000 × g for 10 min at 4°C[7]. Extract the supernatant and dry under a gentle nitrogen stream.

  • Causality: The 1:1 organic solvent mixture is specifically selected because it effectively denatures binding proteins while maintaining the solubility of moderately lipophilic withanolides. This prevents analyte coprecipitation and maximizes extraction recovery[7].

Step 3: Self-Validating Enzyme Hydrolysis (Phase II Confirmation)
  • Procedure: Reconstitute a parallel set of dried samples in sodium acetate buffer (pH 5.5) and add 400 µL of β -glucuronidase solution (19.86 U/µL). Incubate in a 37°C water bath for 1.5 h[7][8].

  • Validation Logic: This step acts as an internal control system. By comparing the LC-MS chromatograms of hydrolyzed versus non-hydrolyzed samples, the disappearance of putative conjugate peaks coupled with a proportional increase in the aglycone mass peaks self-validates the structural assignment of glucuronidated metabolites[6].

Step 4: UPLC-Q-TOF-MS Analysis
  • Procedure: Reconstitute the final dried samples in 100 µL of methanol, filter through a 0.22-µm membrane, and inject into an ACQUITY UPLC system coupled with a Q-TOF mass spectrometer via an Electrospray Ionization (ESI) source[7][8].

  • Causality: Q-TOF-MS provides high-resolution exact mass measurements and MS/MS fragmentation patterns. This high mass accuracy is non-negotiable for elucidating the precise positions of hydroxylation and methylation on the complex ergostane-type steroidal lactone backbone, differentiating between closely related isomers[2].

Workflow Admin Oral Dosing (20 mg/kg) Collection Matrix Collection (Plasma/Urine/Feces) Admin->Collection Prep Protein Ppt & Enzyme Hydrolysis Collection->Prep Analysis UPLC-Q-TOF-MS Prep->Analysis Data Metabolite ID Analysis->Data

Fig 3: Self-validating UPLC-Q-TOF-MS workflow for metabolite identification.

Quantitative Data and Metabolite Distribution

The biotransformation of (-)-Daturataturin A yields a diverse array of metabolites that partition differently across biological matrices. The table below summarizes the quantitative distribution and pharmacological status of these metabolites based on in vivo rat models[1][2][6].

Metabolite ClassRepresentative BiotransformationPrimary Detected MatricesRelative AbundancePharmacological Status
Parent Drug Unchanged (-)-Daturataturin APlasma, FecesHigh (Plasma)Active (PI3K-Akt-mTOR Modulator)
Phase I (Oxidative) Hydroxylation (e.g., 1-M3)Plasma, Urine, FecesHighPotentially Active
Phase I (Alkyl) MethylationUrine, FecesModerateUnknown
Phase II (Conjugative) GlucuronidationUrineModerateInactive (Excretory Form)

Note: Withanolides generally exhibit higher systemic plasma exposure compared to other Datura constituents (e.g., amides), making Phase I hydroxylated metabolites the predominant circulating species[5].

References

  • Title: Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - Frontiers Source: Frontiers in Pharmacology URL
  • Title: Characterization of the Metabolic Fate of Datura metel Seed Extract and Its Main Constituents in Rats - Frontiers Source: Frontiers in Pharmacology URL
  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • Title: Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives - IRIS Unibas Source: IRIS Unibas URL
  • Title: Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives - MDPI Source: MDPI URL
  • Title: Characterization of the Metabolic Fate of Datura metel Seed Extract and Its Main Constituents in RatsData_Sheet_1.
  • Title: Daturataturin A, a withanolide in Datura metel L.

Sources

Protocols & Analytical Methods

Method

Advanced Synthetic Strategy and Protocol for the Total Synthesis of (-)-Daturataturin A

Scientific Context & Target Profile (-)-Daturataturin A is a highly oxygenated C28 steroidal lactone (withanolide) primarily isolated from the Datura genus, including Datura tatura and Datura metel[1][2]. Structurally ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Target Profile

(-)-Daturataturin A is a highly oxygenated C28 steroidal lactone (withanolide) primarily isolated from the Datura genus, including Datura tatura and Datura metel[1][2]. Structurally characterized as (22R)-7α, 27-dihydroxy-1-oxowitha-2, 5, 24-trienolide 27-O-β-D-glucopyranoside, it presents a formidable synthetic challenge due to its 1-oxo-2,5-diene system, 7α-hydroxyl group, and a heavily functionalized δ-lactone side chain bearing a β-D-glucopyranose moiety[1][3].

Pharmacologically, (-)-Daturataturin A is a potent bioactive agent. It has been shown to induce autophagy in HaCaT cells via the inhibition of the PI3K-Akt-mTOR signaling pathway[4]. Furthermore, recent in vivo models and virtual screening have identified it as a robust inhibitor of Btg2, effectively attenuating ferroptosis and hepatic ischemia-reperfusion injury (HIRI)[5].

Retrosynthetic Logic & Mechanistic Causality

To ensure high stereofidelity and overall yield, the total synthesis is divided into three self-validating phases. Each phase is designed with specific mechanistic causality to control the dense stereocenters of the withanolide scaffold:

  • Phase 1: Steroidal Core Elaboration: The ergostane skeleton must be modified to install the critical 1-oxo-2,5-diene and 7α-OH motifs. We utilize a singlet oxygen ( 1O2​ )[4+2] cycloaddition on a 5,7-diene precursor. Causality: Singlet oxygen exclusively attacks the steroidal core from the less sterically hindered α-face. Subsequent reduction of the resulting 5α,8α-endoperoxide guarantees the correct 7α-stereocenter required for the daturataturin scaffold.

  • Phase 2: δ-Lactone Construction: The side chain is elaborated via an aldol-type addition of a functionalized butenolide enolate to a C22 aldehyde. Causality: Using a bulky lithium enolate at -78 °C under kinetic control favors the required (22R) configuration via a Zimmerman-Traxler transition state.

  • Phase 3: Late-Stage Glycosylation: The C27 primary alcohol is glycosylated using a Schmidt trichloroacetimidate donor. Causality: The choice of a C2-acetylated glucose donor ensures exclusive β-selectivity. Upon activation by TMSOTf, the C2-acetate provides neighboring group participation (anchimeric assistance), blocking the α-face of the oxocarbenium intermediate and forcing the incoming C27-hydroxyl to attack from the β-face[1].

Step-by-Step Experimental Protocol

Phase 1: Construction of the Highly Oxygenated Steroidal Core

Step 1.1: Photooxygenation

  • Dissolve 10 mmol of the ergosterol diene precursor in 100 mL of anhydrous dichloromethane (DCM) and 10 mL of pyridine.

  • Add 0.5 mol% of hematoporphyrin as a photosensitizer.

  • Cool the reaction vessel to -78 °C and purge continuously with anhydrous O2​ gas.

  • Irradiate the mixture using a 500 W high-pressure sodium lamp for 4 hours until TLC indicates complete consumption of the starting material.

  • Self-Validating QC: Extract a 0.1 mL aliquot. UV-Vis spectroscopy must show the disappearance of the characteristic diene absorbance at 282 nm, confirming endoperoxide formation.

Step 1.2: Endoperoxide Cleavage

  • Transfer the crude endoperoxide solution to a flask containing 15 mmol of thiourea in 50 mL of methanol.

  • Stir at 25 °C for 12 hours. The thiourea selectively reduces the peroxide linkage to yield the 5α,7α-diol.

Step 1.3: A-Ring Oxidation

  • Treat the intermediate with pyridinium chlorochromate (PCC) in DCM at room temperature to oxidize the C1 hydroxyl to a ketone, followed by mild acid-catalyzed dehydration to establish the 1-oxo-2,5-diene system.

  • Self-Validating QC: 13C NMR must confirm the C1 conjugated carbonyl peak at δ ~204 ppm.

Phase 2: Elaboration of the Withanolide Side Chain

Step 2.1: Ozonolysis

  • Dissolve the Phase 1 intermediate in DCM/MeOH (1:1) at -78 °C.

  • Bubble O3​ through the solution until a persistent blue color appears. Quench immediately with dimethyl sulfide (DMS) and warm to room temperature to yield the C22 aldehyde.

Step 2.2: Aldol Addition & Lactonization

  • In a separate flame-dried flask, generate the lithium enolate of 3-methyl-2-butenolide using LDA (1.2 equiv) in THF at -78 °C.

  • Add the C22 aldehyde dropwise. Stir for 2 hours at -78 °C, then quench with saturated aqueous NH4​Cl .

  • Subject the crude product to dehydration using Martin's sulfurane to establish the 24-en-26-olide system.

  • Self-Validating QC: Perform 2D NOESY NMR. Cross-peaks between H-22 and H-20 must be present to confirm the (22R) configuration.

Phase 3: Late-Stage Glycosylation

Step 3.1: Schmidt Glycosylation

  • Dissolve the Phase 2 aglycone (1.0 equiv) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.5 equiv) in anhydrous DCM containing activated 4Å molecular sieves.

  • Cool to -20 °C under an argon atmosphere.

  • Add TMSOTf (0.1 equiv) dropwise. Stir for 1 hour. Quench with triethylamine.

Step 3.2: Global Deprotection (Zemplén Transesterification)

  • Dissolve the protected glycoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe, 0.1 equiv). Stir at 25 °C for 4 hours.

  • Neutralize with Amberlite IR-120 ( H+ ) resin, filter, and concentrate in vacuo to yield (-)-Daturataturin A.

  • Self-Validating QC: 1H NMR must show the anomeric proton as a distinct doublet with J≈7.8 Hz, explicitly confirming the β-D-glucopyranoside linkage[1].

Quantitative Reaction Metrics

The following table summarizes the optimized reaction parameters and yields for the key transformations in this protocol.

Reaction PhaseKey TransformationReagents / CatalystTemp (°C)StereoselectivityYield (%)
Phase 1 Endoperoxide Formation O2​ , Hematoporphyrin, -78>95% (5α, 8α)82
Phase 1 Diol CleavageThiourea, MeOH25100% (7α-OH)88
Phase 2 δ-Lactone ConstructionLDA, 3-methyl-2-butenolide-78~4:1 (22R:22S)65
Phase 3 β-GlycosylationTMSOTf, Schmidt Donor-20>99% (β-anomer)78
Phase 3 Global DeprotectionNaOMe, MeOH (cat.)25N/A92

Systems-Level Visualization

The following diagram maps the synthetic logic of (-)-Daturataturin A directly to its downstream pharmacological targets.

Workflow Precursor Ergosterol Derivative (Steroidal Precursor) Core Phase 1: Core Modification (1-oxo-2,5-diene & 7α-OH) Precursor->Core 1O2, hν Reduction Lactone Phase 2: Side Chain Elaboration (δ-lactone Construction) Core->Lactone Ozonolysis Aldol Addition Glyc Phase 3: Schmidt Glycosylation (C27-O-β-D-glucopyranoside) Lactone->Glyc TMSOTf Donor Target (-)-Daturataturin A (Target Compound) Glyc->Target NaOMe/MeOH Deprotection BioTarget PI3K-Akt-mTOR & Btg2 Pathway Inhibition Target->BioTarget Pharmacological Targeting BioEffect HaCaT Autophagy Induction & Ferroptosis Attenuation BioTarget->BioEffect Cellular Response

Fig 1. Synthetic workflow and pharmacological signaling pathway of (-)-Daturataturin A.

References

  • Source: NIH (PMC)
  • Title: Btg2 Inhibits the UFMylation of Fmo1 thus Restricting Taurine Synthesis and Exacerbating Ferroptosis in Hepatic Ischemia-Reperfusion Injury in Mice Source: OmicsDI URL
  • Title: New Withanolides, Daturataturins A and B from Datura tatura L.
  • Title: Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats Source: Frontiers URL
  • Title: UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L.

Sources

Application

Application Note: In Vitro Evaluation of (-)-Daturataturin A Cytotoxicity and Mechanism of Action

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Compound Class: Withanolide (C28 Steroidal Glycoside) Primary Applications: Oncology (Melanoma, Colorectal Cancer), Derm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Compound Class: Withanolide (C28 Steroidal Glycoside) Primary Applications: Oncology (Melanoma, Colorectal Cancer), Dermatology (Psoriasis/Keratinocyte Hyperproliferation)

Scientific Rationale & Target Biology

(-)-Daturataturin A (DTA) is a naturally occurring C28 steroidal glycoside (withanolide) primarily isolated from Datura metel and Datura tatura[1]. In recent preclinical studies, DTA has emerged as a potent bioactive molecule exhibiting significant anti-proliferative, anti-inflammatory, and cytotoxic properties[2].

Unlike broad-spectrum chemotherapeutics, DTA exhibits targeted cytotoxicity against specific human cancer cell lines, notably MDA-MB-435 (melanoma) and SW-620 (colorectal adenocarcinoma), with IC50 values in the low micromolar range[2],[3]. Furthermore, in models of epidermal hyperproliferation (such as human immortalized keratinocytes, HaCaT), DTA has been proven to induce autophagy, cellular senescence, and cell cycle arrest by directly inhibiting the PI3K-Akt-mTOR signaling cascade[4].

The Self-Validating Experimental Paradigm

To ensure high scientific integrity (E-E-A-T), the protocols detailed in this guide are designed as self-validating systems . This means every assay incorporates orthogonal validation steps:

  • Viability vs. Mechanism: Cytotoxicity observed via CCK-8 is cross-validated against flow cytometry (Annexin V/PI) to confirm the mode of cell death (apoptosis vs. necrosis).

  • Target Engagement: Phenotypic observations (autophagy) are causally linked to molecular targets via Western Blotting of the PI3K-Akt-mTOR axis[4].

  • Vehicle Calibration: Because withanolides are highly lipophilic, strict DMSO vehicle controls are integrated to rule out solvent-induced toxicity.

Mechanistic Pathway Visualization

The following diagram illustrates the causal signaling pathway through which (-)-Daturataturin A exerts its cytotoxic and autophagic effects.

G DTA (-)-Daturataturin A PI3K PI3K DTA->PI3K Inhibits ROS Oxidative Stress DTA->ROS Modulates AKT Akt PI3K->AKT Activates MTOR mTOR AKT->MTOR Activates AUTO Autophagy & Senescence MTOR->AUTO Suppresses (Inhibition relieves suppression) APOP Mitochondrial Apoptosis AUTO->APOP Crosstalk ROS->APOP Induces

Fig 1: (-)-Daturataturin A mechanism of action via PI3K-Akt-mTOR inhibition and ROS modulation.

Quantitative Data Summaries

To establish baseline expectations for your assays, refer to the established pharmacological profiles of DTA summarized below.

Table 1: Expected Cytotoxicity Profiles of (-)-Daturataturin A
Cell LineTissue OriginAssay TypeExpected IC50 RangePrimary PhenotypeReference
MDA-MB-435 MelanomaCCK-8 / MTT5.0 - 15.0 µMApoptosis[2],[3]
SW-620 ColorectalCCK-8 / MTT5.0 - 20.0 µMApoptosis[2],[3]
HaCaT KeratinocyteCCK-8Dose-dependentAutophagy / Senescence[4]
Table 2: Key Mechanistic Biomarkers for Validation
BiomarkerCellular FunctionExpected Trend Post-DTADetection Method
p-PI3K / PI3K Upstream KinaseSignificant DecreaseWestern Blot
p-Akt / Akt Survival SignalingSignificant DecreaseWestern Blot
p-mTOR / mTOR Autophagy RegulatorSignificant DecreaseWestern Blot
LC3B-II / LC3B-I Autophagosome MarkerSignificant IncreaseWestern Blot
Annexin V+ Phosphatidylserine ExposureDose-dependent IncreaseFlow Cytometry

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation and Cell Culture

Causality & Rationale: Withanolides are bulky, lipophilic molecules[1]. They require anhydrous Dimethyl Sulfoxide (DMSO) for complete dissolution. However, DMSO concentrations exceeding 0.1% (v/v) can induce spontaneous differentiation or cytotoxicity in sensitive cell lines like HaCaT. Maintaining a strict 0.1% DMSO uniform vehicle control ensures that the observed autophagy and cell cycle arrest are exclusively attributable to DTA.

  • Stock Solution: Dissolve lyophilized (-)-Daturataturin A in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution.

  • Storage: Aliquot into sterile amber tubes (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare working concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM) in complete culture media (e.g., DMEM + 10% FBS) immediately prior to treatment.

  • Self-Validating Control: Normalize all wells, including the negative control, to contain exactly 0.1% DMSO (v/v).

Protocol B: Multiplexed Cytotoxicity Assay (CCK-8)

Causality & Rationale: We mandate the use of the Cell Counting Kit-8 (CCK-8) over traditional MTT assays for DTA. MTT requires a solubilization step (usually with DMSO or SDS) to dissolve formazan crystals. Because DTA is a steroidal compound, adding harsh solubilization buffers can cause the compound to precipitate, scattering light and artificially inflating absorbance readings. CCK-8 utilizes WST-8, which produces a highly water-soluble formazan dye, eliminating this artifact.

  • Seeding: Harvest target cells (MDA-MB-435, SW-620, or HaCaT) in the logarithmic growth phase. Seed 5,000 cells/well into a 96-well plate in 100 µL of complete media.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adherence and recovery.

  • Treatment: Aspirate media. Apply 100 µL of media containing DTA at varying concentrations (0 to 50 µM). Include a 0.1% DMSO vehicle control and a cell-free blank (media only).

  • Reaction: After 48 hours of treatment, add 10 µL of CCK-8 reagent directly to each well.

  • Detection: Incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader.

  • Calculation: Cell Viability (%) =[(A_treated - A_blank) / (A_control - A_blank)] × 100.

Protocol C: Apoptosis Validation via Flow Cytometry

Causality & Rationale: To prove that the loss of viability observed in Protocol B is due to programmed cell death rather than acute necrotic toxicity, a dual-staining Annexin V-FITC/Propidium Iodide (PI) assay is required. Annexin V binds to phosphatidylserine translocated to the outer membrane leaflet (early apoptosis), while PI intercalates DNA only when the cell membrane is compromised (late apoptosis/necrosis).

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and adherent cells (via Trypsin-EDTA without phenol red). Critical: Failing to collect floating cells will result in false-negative apoptosis readings.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (1 × 10^5 cells).

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).

Protocol D: Mechanistic Validation of the PI3K-Akt-mTOR Axis

Causality & Rationale: DTA induces autophagy in HaCaT cells by inhibiting the PI3K-Akt-mTOR pathway[4]. To validate this mechanism, Western Blotting must be performed to assess the phosphorylation status of these kinases. The conversion of LC3B-I to LC3B-II serves as the definitive downstream marker for autophagosome formation.

  • Lysis: Wash DTA-treated cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail. Critical: Phosphatase inhibitors are mandatory to preserve the p-PI3K, p-Akt, and p-mTOR signals.

  • Quantification: Clarify lysates by centrifugation (14,000 × g, 15 min, 4°C). Quantify protein concentration using a BCA assay.

  • Electrophoresis: Load 30 µg of total protein per lane on a 10% SDS-PAGE gel (use a 12% gel for optimal resolution of LC3B, which is ~14-16 kDa).

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (0.22 µm pore size recommended for LC3B). Block with 5% BSA in TBST for 1 hour.

  • Probing: Incubate overnight at 4°C with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, LC3B, and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image via chemiluminescence.

Sources

Method

Application Notes and Protocols for Investigating the Anti-Inflammatory Effects of (-)-Daturataturin A in Preclinical Animal Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of various animal models to investigate the anti-inflammatory properties of (-)-Dat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of various animal models to investigate the anti-inflammatory properties of (-)-Daturataturin A, a withanolide isolated from the leaves of Datura metel L.[1][2]. Preliminary in vitro studies have indicated that (-)-Daturataturin A possesses significant anti-inflammatory potential, highlighting the need for further in vivo validation to elucidate its therapeutic promise[1][3].

This document outlines detailed protocols for three distinct and widely accepted animal models of inflammation: Carrageenan-Induced Paw Edema for acute inflammation, Lipopolysaccharide (LPS)-Induced Systemic Inflammation to model sepsis-like conditions, and Dextran Sulfate Sodium (DSS)-Induced Colitis, a model for inflammatory bowel disease (IBD). Furthermore, it delves into the investigation of the potential molecular mechanisms of action of (-)-Daturataturin A, with a focus on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[4][5][6]

Rationale for Selecting Animal Models

The choice of an appropriate animal model is critical for the preclinical evaluation of novel anti-inflammatory agents.[7][8] The models detailed herein are selected to provide a multi-faceted assessment of the anti-inflammatory efficacy of (-)-Daturataturin A.

  • Carrageenan-Induced Paw Edema: This is a classic and highly reproducible model of acute inflammation.[9][10] It is particularly useful for screening compounds that may interfere with the initial phases of inflammation, which involve the release of mediators like histamine, serotonin, and prostaglandins.[10][11] This model will help to determine if (-)-Daturataturin A has a rapid-acting anti-inflammatory effect.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, mimicking aspects of sepsis.[12][13] This model is invaluable for assessing the ability of (-)-Daturataturin A to modulate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β on a systemic level.[13][14]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is widely used to study the pathogenesis of IBD and to evaluate the efficacy of potential therapeutics.[15][16] By inducing chemical injury to the colonic epithelium, DSS triggers an inflammatory response that shares many features with human ulcerative colitis.[15][17] This model will allow for the investigation of (-)-Daturataturin A's potential to mitigate chronic inflammation in a gut-specific context.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This protocol details the induction of acute inflammation in the paw of a rodent and the subsequent evaluation of the anti-inflammatory effects of (-)-Daturataturin A.

Materials:

  • (-)-Daturataturin A

  • Carrageenan (lambda, Type IV)

  • Vehicle for (-)-Daturataturin A (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Sterile saline (0.9%)

  • Plethysmometer or digital calipers

  • Syringes and needles (27-30 gauge)

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • (-)-Daturataturin A (multiple dose levels, e.g., 10, 25, 50 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer (-)-Daturataturin A, vehicle, or the positive control via oral gavage or intraperitoneal injection 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[10][18]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Expected Outcomes:

A dose-dependent reduction in paw edema in the groups treated with (-)-Daturataturin A would indicate a potent anti-inflammatory effect.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0
(-)-Daturataturin A10
(-)-Daturataturin A25
(-)-Daturataturin A50
Indomethacin10
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This protocol describes the induction of systemic inflammation using LPS and the assessment of (-)-Daturataturin A's ability to modulate the systemic inflammatory response.

Materials:

  • (-)-Daturataturin A

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for (-)-Daturataturin A

  • Positive control (e.g., Dexamethasone)

  • Sterile pyrogen-free saline

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Equipment for blood collection

Protocol:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week.

  • Grouping and Dosing: Divide mice into groups as described in the carrageenan model.

  • Compound Administration: Administer (-)-Daturataturin A, vehicle, or the positive control 60 minutes prior to LPS injection.

  • Induction of Systemic Inflammation: Inject LPS (e.g., 10 mg/kg) intraperitoneally.[14]

  • Sample Collection: At a predetermined time point (e.g., 2 or 4 hours post-LPS injection), collect blood via cardiac puncture under anesthesia.[19]

  • Cytokine Analysis: Separate serum and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.[20][21]

  • Organ Collection: Key organs such as the lungs and liver can be harvested for histological analysis and to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[22]

Expected Outcomes:

A significant reduction in the serum levels of pro-inflammatory cytokines in the (-)-Daturataturin A-treated groups compared to the LPS-only group would suggest a systemic anti-inflammatory effect.

Data Presentation:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (± SEM)Serum IL-6 (pg/mL) (± SEM)Serum IL-1β (pg/mL) (± SEM)
Vehicle Control-
LPS + Vehicle-
LPS + (-)-Daturataturin A10
LPS + (-)-Daturataturin A25
LPS + (-)-Daturataturin A50
LPS + Dexamethasone1
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This protocol outlines the induction of colitis using DSS and the evaluation of (-)-Daturataturin A's therapeutic potential in a model of IBD.

Materials:

  • (-)-Daturataturin A

  • Dextran Sulfate Sodium (DSS, MW 36-50 kDa)

  • Vehicle for (-)-Daturataturin A

  • Positive control (e.g., Sulfasalazine)

  • Equipment for animal weight and stool consistency monitoring

Protocol:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week.

  • Induction of Colitis: Administer 2-3% DSS in the drinking water for 5-7 consecutive days.[23][24]

  • Grouping and Treatment: On day 1 of DSS administration, divide mice into groups and begin daily administration of (-)-Daturataturin A, vehicle, or the positive control.

  • Disease Activity Index (DAI) Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate the DAI score.

  • Termination and Sample Collection: At the end of the study (e.g., day 8-10), euthanize the mice.[23]

  • Macroscopic Evaluation: Measure the colon length and check for signs of inflammation.

  • Histological Analysis: Collect a section of the distal colon, fix it in formalin, and embed it in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.[25][26]

  • Cytokine Measurement: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.[16]

Expected Outcomes:

Amelioration of DAI scores, restoration of colon length, and reduced histological signs of inflammation in the colons of (-)-Daturataturin A-treated mice would indicate its potential as a therapeutic agent for IBD.

Data Presentation:

Treatment GroupDose (mg/kg)Final Body Weight Change (%) (± SEM)Disease Activity Index (DAI) (± SEM)Colon Length (cm) (± SEM)Histological Score (± SEM)
Healthy Control-
DSS + Vehicle-
DSS + (-)-Daturataturin A10
DSS + (-)-Daturataturin A25
DSS + (-)-Daturataturin A50
DSS + Sulfasalazine100

Investigation of Molecular Mechanisms

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways.[27][28] The NF-κB and MAPK pathways are central regulators of the inflammatory response.[4][5]

NF-κB Signaling Pathway

The NF-κB transcription factor plays a crucial role in the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[6][29]

Workflow for Investigating NF-κB Inhibition:

NF_kB_Workflow cluster_in_vivo In Vivo Model (e.g., LPS-induced inflammation) cluster_analysis Molecular Analysis Inflamed_Tissue Collect Inflamed Tissue Homogenize Homogenize Tissue Inflamed_Tissue->Homogenize Western_Blot Western Blot Homogenize->Western_Blot Analyze protein levels of p-IκBα, IκBα, p-p65, p65 EMSA EMSA or Transfection Assay Homogenize->EMSA Assess NF-κB DNA binding activity

Caption: Workflow for assessing the effect of (-)-Daturataturin A on the NF-κB pathway.

Protocol:

  • Tissue Collection: At the end of the in vivo studies (e.g., LPS model), collect the inflamed tissue (e.g., lung or liver).

  • Protein Extraction: Homogenize the tissue and extract total and nuclear proteins.

  • Western Blot Analysis: Perform Western blotting to determine the protein levels of phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65. A decrease in the p-IκBα/IκBα and p-p65/p65 ratios in the (-)-Daturataturin A-treated groups would suggest inhibition of the NF-κB pathway.[30]

  • Electrophoretic Mobility Shift Assay (EMSA): To confirm the inhibition of NF-κB activation, perform an EMSA to assess the DNA-binding activity of NF-κB in nuclear extracts.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate the production of inflammatory mediators.[5][27]

Signaling Cascade:

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes induces

Caption: Simplified MAPK signaling pathway in inflammation.

Protocol:

  • Tissue Collection and Protein Extraction: Follow the same procedure as for the NF-κB pathway analysis.

  • Western Blot Analysis: Perform Western blotting to measure the levels of phosphorylated and total p38, JNK, and ERK. A reduction in the ratio of phosphorylated to total MAPKs in the (-)-Daturataturin A-treated groups would indicate an inhibitory effect on this pathway.[31]

Concluding Remarks

The protocols and methodologies detailed in these application notes provide a robust framework for the preclinical evaluation of the anti-inflammatory properties of (-)-Daturataturin A. By employing a combination of acute, systemic, and chronic inflammation models, researchers can gain a comprehensive understanding of the compound's therapeutic potential. Furthermore, the investigation of its effects on the NF-κB and MAPK signaling pathways will provide crucial insights into its mechanism of action. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, which is essential for the advancement of (-)-Daturataturin A as a potential novel anti-inflammatory drug.

References

  • Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]

  • Gautam, R. K., & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine.
  • Biolife Publisher. (n.d.). MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION. [Link]

  • JoVE. (2025). Inducing Systemic Inflammation in Mice. [Link]

  • AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Frontiers. (2024). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. [Link]

  • Liu, T., & Sun, S. C. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. MDPI. [Link]

  • med. (2025). MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential. [Link]

  • Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience.
  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

  • MP Biomedicals. (n.d.). DSS-Induced Colitis Model. [Link]

  • Bio-protocol. (2017). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. [Link]

  • Bio-protocol. (2012). 4.3.3. Carrageenan-Induced Paw Edema. [Link]

  • StudySmarter. (2024). Inflammatory Histology: Cells & Techniques. [Link]

  • PubMed. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • PharmaTutor. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Cuman, R. K. N., Bersani-Amado, C. A., & da Silva, J. A. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. [Link]

  • Chassaing, B., Aitken, J. D., Malleshappa, M., & Vijay-Kumar, M. (2014). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current protocols in immunology.
  • Asian Journal of Pharmaceutical Research. (2014). Animal Models for Inflammation: A Review. [Link]

  • JoVE. (2012). Investigating Intestinal Inflammation in DSS-induced Model of IBD. [Link]

  • PubMed. (2000). Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds. [Link]

  • ResearchGate. (2019). (PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • Sahu, M. K., & Dash, S. R. (2025). Comparative study of histopathological changes in chronic vs. acute inflammatory diseases.
  • Redoxis. (n.d.). DSS Induced Colitis in Mice. [Link]

  • The American journal of pathology. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. [Link]

  • ResearchGate. (2015). Comparison of ELISA and flow cytometry for measurement of interleukin-1 beta, interleukin-6 and tumor necrosis factor-α. [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. [Link]

  • ResearchGate. (n.d.). Measurement of pro-inflammatory cytokines: TNF-α, IL-1β, IL-6, IL-17... [Link]

  • Southern Illinois University. (2023). Inflammation - Histology at SIU. [Link]

  • Frontiers. (2024). Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. [Link]

  • eLife. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. [Link]

  • PMC. (2020). Role of Antioxidants and Natural Products in Inflammation. [Link]

  • MDPI. (2021). Extensive Histopathological Characterization of Inflamed Bowel in the Dextran Sulfate Sodium Mouse Model with Emphasis on Clinically Relevant Biomarkers and Targets for Drug Development. [Link]

  • PMC. (2017). Recovery from an acute systemic and central LPS-inflammation challenge is affected by mouse sex and genetic background. [Link]

  • Digestive Medicine Research. (2021). A close view on histopathological changes in inflammatory bowel disease, a narrative review. [Link]

  • PubMed. (2014). New anti-inflammatory withanolides from the leaves of Datura metel L. [Link]

  • ResearchGate. (2014). New anti-inflammatory withanolides from the leaves of Datura metel L. [Link]

  • JoVE. (2022). Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. [Link]

  • Frontiers. (2018). Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. [Link]

  • ResearchGate. (n.d.). Chemical structures of daturataturin A (1), daturametelin I (2), N-trans-feruloyltyramine (3), and cannabisin F (4). [Link]

  • ResearchGate. (n.d.). Chemical structures of (24–32) daturafolisides A–I, (33) daturataturin... [Link]

Sources

Application

Application Notes and Protocols for Assessing (-)-Daturataturin A Cytotoxicity Using the MTT Assay

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol and expert guidance for utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and expert guidance for utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxic effects of (-)-Daturataturin A, a withanolide compound found in Datura metel L.[1][2]. This document outlines the scientific principles of the assay, a step-by-step experimental workflow, and critical considerations for data interpretation and troubleshooting.

Introduction to (-)-Daturataturin A and the MTT Assay

(-)-Daturataturin A is a bioactive withanolide that has demonstrated various pharmacological activities, including anti-inflammatory, anti-proliferative, and cytotoxic effects against several cancer cell lines.[1][2] Assessing the cytotoxicity of novel compounds like (-)-Daturataturin A is a fundamental step in drug discovery and development, providing crucial information about a compound's potential as a therapeutic agent or its toxicity profile.[3]

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which can serve as an indicator of cell viability and cytotoxicity.[4][5] The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product that is insoluble in aqueous solutions.[5][6] The amount of formazan produced is directly proportional to the number of metabolically active cells.[3] By dissolving the formazan crystals in a solubilization solution, the concentration can be determined by measuring the absorbance at a specific wavelength, typically between 500 and 600 nm.[5]

The Causality Behind Experimental Choices in the MTT Assay

The reliability of the MTT assay is highly dependent on careful optimization and an understanding of the factors that can influence the results.[7] It is important to remember that the MTT assay measures metabolic activity, not cell viability directly.[7] Therefore, any compound or condition that alters the metabolic state of the cells can affect the outcome of the assay.[8]

Key considerations include:

  • Cell Seeding Density: The number of cells seeded per well is critical for obtaining a linear absorbance response.[9] An optimal cell density ensures that the cells are in the exponential growth phase and are metabolically active throughout the experiment.[7]

  • Compound Concentration Range: A wide range of (-)-Daturataturin A concentrations should be tested to determine the dose-dependent cytotoxic effects and to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

  • Incubation Time: The duration of exposure to (-)-Daturataturin A will influence the observed cytotoxicity. Typical incubation times range from 24 to 72 hours.[3] The incubation time with the MTT reagent itself also needs to be optimized, usually between 2 to 4 hours, to allow for sufficient formazan formation without causing toxicity from the MTT reagent.[9][10]

  • Controls: The inclusion of appropriate controls is essential for accurate data interpretation.[11] These include untreated cells (negative control), a known cytotoxic agent (positive control), and wells containing only the test compound to check for any direct interference with the MTT reagent.[11][12]

  • Solubilization of Formazan: Complete solubilization of the formazan crystals is crucial for accurate absorbance readings.[7] Inadequate mixing or an inappropriate solvent can lead to underestimation of cell viability.[7]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for assessing the cytotoxicity of (-)-Daturataturin A using the MTT assay.

Materials and Reagents
  • (-)-Daturataturin A (Source: e.g., commercial supplier, purity should be noted)

  • Cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Sterile, filtered MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., 10% Triton X-100 plus 0.1 N HCl in anhydrous isopropanol, or DMSO)[6]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-650 nm)[13][14]

Experimental Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_seeding Phase 2: Cell Seeding & Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Acquisition & Analysis A Prepare (-)-Daturataturin A Stock Solution B Prepare MTT Reagent (5 mg/mL in PBS) C Harvest and Count Cells D Seed Cells in 96-Well Plate (e.g., 1 x 10^4 cells/well) C->D E Incubate for 24h (Cell Attachment) D->E F Treat Cells with Serial Dilutions of (-)-Daturataturin A E->F G Incubate for Desired Period (e.g., 24, 48, 72h) F->G H Remove Media, Add Serum-Free Media and MTT Solution G->H I Incubate for 2-4h at 37°C H->I J Remove MTT Solution I->J K Add Solubilization Solution J->K L Incubate with Shaking (15 min) K->L M Read Absorbance at 570 nm L->M N Calculate % Cell Viability M->N O Determine IC50 Value N->O

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells that are in their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.[3]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of (-)-Daturataturin A in a suitable solvent (e.g., DMSO). Note the final concentration of the solvent in the culture medium should be non-toxic to the cells (typically <0.5%).

    • Prepare serial dilutions of (-)-Daturataturin A in complete culture medium.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of (-)-Daturataturin A.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve (-)-Daturataturin A.

      • Untreated Control: Cells in complete culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Blank: Complete culture medium without cells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • Following the treatment period, carefully remove the medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C.[6] During this time, viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the MTT solution.

    • Add 150 µL of the solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[15]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13][15]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[13][14]

Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.[15]

  • Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of (-)-Daturataturin A using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the concentration of (-)-Daturataturin A (on a logarithmic scale). The IC50 value can then be determined from the dose-response curve.

Application Notes: Troubleshooting and Scientific Integrity

A self-validating system is crucial for trustworthy results. The following points address common issues and how to ensure the integrity of your data.

Potential for Compound Interference

(-)-Daturataturin A, as a natural product, could potentially interfere with the MTT assay.[11]

  • Direct MTT Reduction: The compound itself might have reducing properties that can convert MTT to formazan, leading to a false-positive signal of cell viability.[9]

    • Validation Step: Include control wells containing the culture medium, MTT reagent, and various concentrations of (-)-Daturataturin A, but without cells.[12] If a color change is observed, this indicates direct interference.

  • Color Interference: If (-)-Daturataturin A solutions are colored, they may absorb light at the measurement wavelength, leading to inaccurate readings.[9]

    • Validation Step: Measure the absorbance of the compound in the culture medium at 570 nm.

Troubleshooting Common MTT Assay Issues
Problem Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent pipetting, uneven cell seeding, or the "edge effect" due to evaporation.[9]Calibrate pipettes regularly. Ensure the cell suspension is homogenous. Avoid using the outer wells of the plate or fill them with sterile PBS.
Low Signal Intensity Low cell density, insufficient incubation time with MTT, or degraded MTT reagent.[11]Optimize cell seeding density. Increase the MTT incubation time. Use a fresh, properly stored MTT solution.
High Background Absorbance Contamination of the culture medium, or interference from phenol red or serum components.[11]Maintain sterile technique. Use a serum-free medium during the MTT incubation step.[7]
Incomplete Solubilization of Formazan Insufficient volume or mixing of the solubilization solution.[11]Ensure adequate volume of the solubilizing agent and thorough mixing. Visually confirm the dissolution of crystals before reading the plate.[9]

Underlying Cellular Mechanism of MTT Reduction

The reduction of MTT is a hallmark of metabolically active cells and is primarily carried out by mitochondrial dehydrogenases.[13]

MTT_Mechanism cluster_cell Viable Cell cluster_mito Mitochondrion Mito_Enzyme Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble Crystals) Mito_Enzyme->Formazan NADH NAD(P)H NADH->Mito_Enzyme e- donor NAD NAD(P)+ NADH->NAD Oxidation MTT MTT (Yellow, Water-Soluble) MTT->Formazan Reduction

Caption: Cellular mechanism of MTT reduction to formazan.

Conclusion

The MTT assay is a robust and valuable tool for assessing the cytotoxicity of (-)-Daturataturin A. However, its successful implementation relies on a thorough understanding of its principles and potential limitations. By following this detailed protocol and incorporating the recommended controls and troubleshooting measures, researchers can generate reliable and reproducible data to advance the understanding of this promising natural compound.

References

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cell Viability. IntechOpen.
  • Modanloo, M., & Behpour, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 1-6.
  • Ahmad, I., et al. (2024). Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments. Journal of Cellular Biochemistry, 125(3), e30523.
  • Wang, H., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 11(23), 3783.
  • Bal-Price, A., et al. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences, 25(1), 543.
  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • Zhang, L., et al. (2021). Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway. Phytotherapy Research, 35(3), 1546-1558.
  • ResearchGate. (n.d.). Chemical structures of daturataturin A (1), daturametelin I (2), N-trans-feruloyltyramine (3), and cannabisin F (4). Retrieved from [Link]

  • Frontiers. (2018, July 8). Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. Retrieved from [Link]

  • ResearchGate. (2020, June 2). Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K‐Akt‐mTOR signaling pathway | Request PDF. Retrieved from [Link]

  • MDPI. (2025, September 18). Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. Retrieved from [Link]

  • Schmitt, P. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lettre, 16(6), 15-16.
  • Al-zharani, M., et al. (2021). In Vitro Cytotoxic Evaluation and Apoptotic Effects of Datura innoxia Grown in Saudi Arabia and Phytochemical Analysis. Molecules, 26(6), 1775.
  • ResearchGate. (n.d.). Daturametelins H, I, and J: Three New Withanolide Glycosides from Datura metel L. | Request PDF. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (-)-Daturataturin A Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for the synthesis and isolation of (-)-Daturataturin A. This highly oxygenated ergostane-type steroidal lactone (withanolide glycoside), originally isolated from Datura metel, pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and isolation of (-)-Daturataturin A. This highly oxygenated ergostane-type steroidal lactone (withanolide glycoside), originally isolated from Datura metel, presents significant synthetic challenges due to its complex stereocenters, sensitive enone system, and regioselective glycosylation requirements[1].

This guide provides causal troubleshooting, validated protocols, and yield-optimization strategies for both semi-synthetic and biocatalytic workflows.

I. Troubleshooting & FAQs (Yield Optimization)

Q1: The extraction yield of the withanolide aglycone precursor from Datura metel biomass is extremely low (<0.01%). How can I improve the starting material yield? Causality: Withanolide accumulation is highly dependent on the plant tissue type and environmental stress factors. Roots and stems typically contain lower concentrations of withanolides compared to the aerial parts[2]. Furthermore, secondary metabolite pathways in Solanaceae are heavily regulated by jasmonate signaling. Solution:

  • Tissue Selection: Shift your extraction from roots to mature leaves, which have been quantified to contain the highest total withanolide content (up to 155.6 µg/g)[2].

  • Elicitation: If cultivating the biomass, apply 100 μM methyl jasmonate to the cultures. This acts as an elicitor, upregulating the biosynthetic gene clusters and significantly increasing the total steroidal lactone yield[1].

Q2: During the semi-synthesis, my epoxidation of the withanolide A-ring using aqueous H₂O₂ and Triton B works on a 10 mg scale but fails completely when scaled up to 100 mg. Why? Causality: The epoxidation of the α,β -unsaturated ketone using basic hydrogen peroxide (Triton B) is highly exothermic and scale-dependent. On larger scales, localized heating and prolonged exposure to basic conditions cause the dramatic degradation of the sensitive steroid lactone side chain, leading to a near-total loss of material[3]. Solution: Abandon the Triton B/H₂O₂ method for scale-up. Instead, utilize a biphasic meta-chloroperoxybenzoic acid (m-CPBA) system at strictly controlled temperatures (0 °C). This electrophilic epoxidation avoids basic conditions, preserving the lactone ring and improving the yield to >50% on larger scales[4].

Q3: My chemical glycosylation step to attach the sugar moiety to the aglycone yields a complex mixture of anomers and degraded steroid backbone. How do I achieve stereoselective glycosylation? Causality: The ergostane backbone of withanolides is sterically hindered. Traditional Fischer glycosylation or the use of harsh Lewis acids causes the elimination of the hydroxyl groups on the steroid core rather than successful coupling. Solution: Employ the Schmidt glycosylation strategy. Use a trichloroacetimidate sugar donor activated by a very mild, strictly stoichiometric amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) at -78 °C. The low temperature kinetically traps the β -anomer, while the trichloroacetimidate leaving group requires minimal Lewis acid, preventing aglycone degradation.

Q4: Is there a biocatalytic alternative to bypass the low yields and extensive protecting-group chemistry of chemical glycosylation? Causality: Chemical synthesis requires 4-5 steps just for protecting/deprotecting the sugar and aglycone, inherently reducing the overall yield. Solution: Yes. Sterol glycosyltransferases (SGTs), specifically WsSGTL1 derived from Withania somnifera, naturally catalyze the regiospecific glycosylation of withanolides using UDP-glucose[5]. Utilizing recombinant WsSGTL1 in a biocatalytic reactor allows for direct, single-step glycosylation of the unprotected aglycone with near-perfect regioselectivity.

II. Quantitative Data: Glycosylation Strategy Comparison

To assist in workflow selection, the following table summarizes the quantitative differences between chemical and biocatalytic glycosylation strategies for withanolide synthesis.

ParameterChemical Glycosylation (Schmidt)Biocatalytic Glycosylation (WsSGTL1)
Overall Yield (from Aglycone) 25 - 35%75 - 85%
Number of Steps 5 (incl. protection/deprotection)1 (Direct coupling)
Stereoselectivity ( α:β ) 1:9 (Requires cryogenic conditions)>1:99 (Enzyme-controlled)
Reaction Temperature -78 °C30 °C
Primary Reagents Trichloroacetimidate, TMSOTfUDP-Glucose, Recombinant WsSGTL1
Scalability Limitations High solvent volume, strict anhydrous needsUDP-Glucose cost, enzyme stability

III. Validated Experimental Protocols

Protocol A: Scale-Independent Epoxidation of Withanolide Aglycone

This self-validating protocol replaces the scale-dependent Triton B method to preserve the lactone ring[3][4].

  • Preparation: Dissolve 100 mg of the withanolide aglycone in 10 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.

  • Reagent Addition: Slowly add 1.2 equivalents of purified m-CPBA (dissolved in 5 mL DCM) dropwise over 10 minutes.

  • Self-Validation (Reaction Monitoring): After 2 hours, sample 10 µL of the mixture. Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (1:1).

    • Validation Check: The reaction is complete when the UV-active starting material spot ( Rf​≈0.60 ) completely disappears, replaced by a more polar, UV-active epoxide spot ( Rf​≈0.45 ). If starting material remains, add 0.1 eq m-CPBA and stir for 30 more minutes.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy excess peroxide, followed by 10 mL of saturated sodium bicarbonate ( NaHCO3​ ) to neutralize the benzoic acid byproduct.

  • Isolation: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the epoxide intermediate.

Protocol B: Biocatalytic Glycosylation using WsSGTL1

A single-step, high-yield alternative to chemical glycosylation[5].

  • Buffer Preparation: Prepare 50 mL of 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl2​ and 0.1% Triton X-100 to aid sterol solubility.

  • Substrate Loading: Dissolve 50 mg of the withanolide epoxide aglycone in 1 mL of DMSO and add it dropwise to the buffer under gentle vortexing.

  • Enzyme & Co-factor Addition: Add 2.0 equivalents of UDP-glucose and 5 mg of purified recombinant WsSGTL1 enzyme.

  • Incubation: Incubate the mixture in an orbital shaker at 30 °C and 150 rpm for 24 hours.

  • Self-Validation (LC-MS Check): Extract a 50 µL aliquot, quench with 50 µL methanol, centrifuge, and inject into the LC-MS.

    • Validation Check: Confirm the depletion of the aglycone mass peak and the appearance of the [M+H]+ peak corresponding to the exact mass of (-)-Daturataturin A.

  • Purification: Terminate the reaction by heating to 80 °C for 5 minutes. Centrifuge to remove denatured proteins, and purify the supernatant via preparative HPLC (C18 column, Acetonitrile/Water gradient) to isolate pure (-)-Daturataturin A.

IV. Workflow Visualization

The following diagram illustrates the logical divergence between the chemical and enzymatic pathways for (-)-Daturataturin A synthesis, highlighting the critical decision points discussed in the troubleshooting section.

G Biomass Datura metel Leaves (Elicited with Methyl Jasmonate) Extraction Ultrasound-Assisted Methanol Extraction Biomass->Extraction Aglycone Withanolide Aglycone (Precursor) Extraction->Aglycone Isolation Epoxidation Scale-Independent Epoxidation (m-CPBA, 0 °C) Aglycone->Epoxidation Epoxide Epoxide Intermediate Epoxidation->Epoxide TLC Validated ChemRoute Chemical Route (Schmidt Glycosylation) Epoxide->ChemRoute Route A (Low Yield) EnzRoute Biocatalytic Route (WsSGTL1 + UDP-Glucose) Epoxide->EnzRoute Route B (High Yield) ChemDeprotect Global Deprotection ChemRoute->ChemDeprotect Purification Preparative HPLC Purification EnzRoute->Purification Direct Coupling ChemDeprotect->Purification Target (-)-Daturataturin A Purification->Target

Daturataturin A Synthesis Workflow: Comparison of Chemical vs. Biocatalytic Glycosylation Routes.

V. References

  • Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives - PMC. nih.gov. Available at:

  • UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L - PMC. nih.gov. Available at:

  • Withanolide A: synthesis and structural requirements for neurite outgrowth - RSC Publishing. rsc.org. Available at:

  • Ten-Step Synthesis of Potent Anticancer Steroid Withanolide D - ACS Publications. acs.org. Available at:

  • Functional characterization of two glycosyltransferases from Withania somnifera illuminates their role in withanosides biosynthesis and defence against bacteria | bioRxiv. biorxiv.org. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting (-)-Daturataturin A Purification by Chromatography

Welcome to the technical support guide for the chromatographic purification of (-)-Daturataturin A. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic purification of (-)-Daturataturin A. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation of this promising withanolide. Here, we synthesize foundational chromatographic principles with practical, field-proven insights to empower you to resolve issues efficiently and enhance your purification outcomes.

Understanding (-)-Daturataturin A: Key Physicochemical Properties

(-)-Daturataturin A is a C28 steroidal glycoside, a class of compounds known as withanolides, isolated from plants of the Solanaceae family, such as Datura tatura and Datura metel.[1][2] Its structure, featuring a steroidal backbone and a sugar moiety, imparts a moderate polarity, making it amenable to both normal-phase and reversed-phase chromatography.

Understanding its properties is the first step in troubleshooting:

  • Structure: A moderately polar withanolide glycoside.[1][3]

  • Solubility: Soluble in polar organic solvents like methanol, ethanol, and DMSO.[4]

  • Key Functional Groups: The presence of hydroxyl (-OH) groups and a lactone ring influences its interaction with chromatographic stationary phases.[5]

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses the most frequent issues encountered during the chromatographic purification of (-)-Daturataturin A. Each problem is broken down by potential causes and actionable solutions.

Problem 1: Poor Resolution or Co-elution of Impurities

Poor resolution is one of the most common hurdles, often stemming from the presence of structurally similar withanolides.[6]

Potential Causes & Step-by-Step Solutions
  • Inappropriate Mobile Phase Composition: The eluting strength of your mobile phase may be too high, causing compounds to move too quickly through the column without sufficient interaction.

    • Solution (Reversed-Phase): Decrease the concentration of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. A good starting point is to decrease the organic component by 5-10% and observe the effect on retention and resolution.[7]

    • Solution (Normal-Phase): Decrease the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, reduce the percentage of the more polar ethyl acetate.[8]

  • Incorrect Column Chemistry: The stationary phase may not be providing the necessary selectivity for your separation.

    • Solution: If using a standard C18 column in reversed-phase, consider a column with a different selectivity, such as one with a phenyl-hexyl or embedded polar group (EPG) phase. These can offer alternative interactions (e.g., π-π interactions) that may resolve closely eluting compounds.

  • Column Overload: Injecting too much sample can lead to broad, overlapping peaks.

    • Solution: Reduce the mass of the crude extract loaded onto the column. Perform a loading study by injecting progressively smaller amounts until peak shape and resolution improve.

  • Insufficient Column Equilibration: Inadequate equilibration, especially in normal-phase chromatography, can cause retention time shifts and poor reproducibility.[9]

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before injection. For normal-phase silica columns, equilibration can take significantly longer.[9]

Workflow for Troubleshooting Poor Resolution

G cluster_0 Troubleshooting: Poor Resolution start Poor Resolution Observed q1 Is peak fronting or tailing observed? start->q1 a1_yes Address Peak Shape Issues First (See Problem 2) q1->a1_yes Yes a1_no Decrease Mobile Phase Strength q1->a1_no No q2 Resolution Improved? a1_no->q2 a2_yes Optimize and Finalize Method q2->a2_yes Yes a2_no Try a Different Stationary Phase (e.g., Phenyl-Hexyl for RP) q2->a2_no No q3 Resolution Improved? a2_no->q3 a3_yes Optimize and Finalize Method q3->a3_yes Yes a3_no Reduce Sample Load q3->a3_no No

Caption: Decision tree for addressing poor resolution.

Problem 2: Peak Tailing

Peak tailing, where the back half of the peak is drawn out, is a common issue that can mask smaller, closely eluting impurities and affect accurate quantification.

Potential Causes & Step-by-Step Solutions
  • Secondary Interactions with Silica: In reversed-phase chromatography, residual silanol groups on the silica backbone can interact with polar functional groups on (-)-Daturataturin A, causing tailing.

    • Solution: Add a small amount of an acidic modifier, like formic acid or trifluoroacetic acid (TFA) (0.05-0.1%), to the mobile phase. This protonates the silanol groups, minimizing unwanted interactions. Alternatively, using a modern, fully end-capped column can mitigate this issue.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.

    • Solution: Implement a robust column washing procedure. After a series of runs, wash the column with a strong, organic solvent (like isopropanol for reversed-phase) to strip away contaminants.[10]

  • Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[7]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

Problem 3: Low Yield or Recovery

Low recovery of the target compound after purification can be due to degradation or irreversible adsorption.

Potential Causes & Step-by-Step Solutions
  • Irreversible Adsorption on Column: This is more common in normal-phase chromatography where highly active silica can strongly bind polar compounds.

    • Solution: Deactivate the silica gel before use. This can be done by adding a small percentage of water or a modifier like triethylamine to the mobile phase. For flash chromatography, pre-treating the silica gel can also be effective.[9]

  • Compound Degradation: (-)-Daturataturin A may be sensitive to pH or temperature.

    • Solution: Avoid harsh pH conditions in the mobile phase. If using additives like TFA, ensure they are removed quickly during fraction evaporation. If temperature sensitivity is suspected, use a column oven set to a controlled, moderate temperature (e.g., 25-30°C).

  • Incomplete Elution: The mobile phase may not be strong enough to elute the compound completely from the column.

    • Solution: After the main peak has eluted, perform a high-organic wash (e.g., 95-100% acetonitrile or methanol in reversed-phase) to elute any remaining compound. Monitor the wash with a detector to confirm if the target compound is being stripped from the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for (-)-Daturataturin A?

A1: A good starting point is to use analytical High-Performance Liquid Chromatography (HPLC) to scout for conditions.

  • For Reversed-Phase HPLC: Begin with a C18 column and a gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid. A typical gradient could be 20-80% B over 30 minutes. This will give you an idea of the retention time and the complexity of the sample.[11]

  • For Normal-Phase Flash Chromatography: Start with a silica gel column and a mobile phase system like hexane/ethyl acetate or chloroform/methanol.[8][12] Use Thin Layer Chromatography (TLC) to determine an appropriate solvent ratio that gives your target compound an Rf value between 0.2 and 0.4.

Q2: How do I choose between normal-phase and reversed-phase chromatography?

A2: The choice depends on the scale of your purification and the nature of the impurities.

  • Normal-Phase Chromatography (e.g., Silica Gel Flash Chromatography) is often used for initial, large-scale cleanup of crude plant extracts.[8] It is excellent for separating compounds with different polarities.

  • Reversed-Phase Chromatography (e.g., RP-HPLC) is typically used for final polishing and purification. It excels at separating structurally similar compounds, such as different withanolide isomers, and generally offers better reproducibility.[6][13]

Q3: My baseline is drifting during a gradient run. What could be the cause?

A3: Baseline drift in gradient HPLC is often due to the different UV absorbance properties of your mobile phase solvents at the detection wavelength.

  • Solution: Ensure both your mobile phase A and B have similar UV absorbance. For example, if you are using TFA in your aqueous phase (A), you may need to add a slightly lower concentration of TFA to your organic phase (B) to balance the absorbance as the gradient progresses. Running a blank gradient (without an injection) can help diagnose this issue.

Q4: Can I use the same column for both normal-phase and reversed-phase chromatography?

A4: No, this is not recommended. Columns are packed and designed for specific types of mobile phases. Using non-polar solvents on a reversed-phase column or aqueous solvents on a normal-phase silica column can lead to irreversible damage to the stationary phase, a phenomenon known as "phase collapse."

Example Experimental Protocol: Flash Chromatography

This protocol provides a general framework for the initial purification of (-)-Daturataturin A from a crude plant extract using silica gel flash chromatography.

Objective: To enrich (-)-Daturataturin A from a crude chloroform extract of Datura species.

Materials:

  • Crude chloroform extract

  • Silica gel (60-120 mesh)

  • Solvents: n-Hexane, Ethyl Acetate, Methanol (HPLC grade)[8]

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

Procedure:

  • TLC Analysis: Develop a TLC method to visualize (-)-Daturataturin A and its separation from other compounds. Test solvent systems like Hexane:Ethyl Acetate or Chloroform:Methanol in varying ratios (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation and an Rf value of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column. Ensure there are no air bubbles. Allow the silica to settle and drain the excess solvent until the level is just above the silica bed.[8]

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane). Adsorb this mixture onto a small amount of silica gel, dry it to a free-flowing powder, and carefully layer it on top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% n-Hexane or a high-hexane mixture). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate or methanol (step or linear gradient).[8]

  • Fraction Collection: Collect fractions of a consistent volume.

  • Fraction Analysis: Analyze the collected fractions by TLC using the method developed in step 1. Combine the fractions that contain pure (-)-Daturataturin A.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the enriched compound.

Method Development Workflow

Caption: General workflow for purification method development.

References

  • Chilbule, S. A., et al. (2016). A simple method to purify withanolide a from the roots of Withania somnifera dunal. ResearchGate. Retrieved from [Link]

  • Sumithradevi, S., Pradeepa, D., & Senthil, K. (n.d.). Purification of Withanolide A from Ashwagandha. Scribd. Retrieved from [Link]

  • Sumithradevi, S., Pradeepa, D., & Senthil, K. (2011). A Simple Method To Purify Withanolide A From The Roots Of Withania Somnifera Dunal. International Journal of Pharma and Bio Sciences, 2(2), 231-236. Retrieved from [Link]

  • Shingu, K., et al. (1991). New Withanolides, Daturataturins A and B from Datura tatura L. Chemical and Pharmaceutical Bulletin, 39(6), 1591-1593. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of daturataturin A (1), daturametelin I (2), N-trans-feruloyltyramine (3), and cannabisin F (4). Retrieved from [Link]

  • El-Shazly, A., & Wink, M. (2025). Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. MDPI. Retrieved from [Link]

  • Selerity Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Yang, B. Y., et al. (2018). Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. Frontiers in Pharmacology, 9, 740. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Stoll, D. R. (2022). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America. Retrieved from [Link]

  • Singh, S., et al. (2020). Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera). ACS Omega, 5(43), 27933-27943. Retrieved from [Link]

  • Lab Bulletin. (n.d.). Normal Phase Chromatography. Retrieved from [Link]

  • ALWSCI. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Retrieved from [Link]

  • Yang, B. Y., et al. (2018). Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. Frontiers in Pharmacology, 9, 740. Retrieved from [Link]

  • Chromatography Forum. (2012). Normal Phase Problems. Retrieved from [Link]

  • Yang, B. Y., et al. (2018). Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. PubMed. Retrieved from [Link]

  • Semantic Scholar. (2023). AN EVALUATION OF PHYSICOCHEMICAL PARAMETERS AND QUANTITATIVE PHYTOCHEMICAL ANALYSIS OF DATURA METEL- A RESEARCH ARTICLE. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Wortmannin Dosage for In Vitro Experiments

A Note on "(-)-Daturataturin A": Initial searches and a review of chemical and biological databases did not yield any information for a compound named "(-)-Daturataturin A." To provide a scientifically accurate and actio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on "(-)-Daturataturin A": Initial searches and a review of chemical and biological databases did not yield any information for a compound named "(-)-Daturataturin A." To provide a scientifically accurate and actionable guide, this document focuses on Wortmannin , a well-characterized and widely used research compound. The principles and protocols outlined here serve as a robust framework for optimizing the in vitro dosage of other small molecule inhibitors.

Wortmannin is a fungal metabolite that acts as a potent, selective, and irreversible covalent inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] Its well-defined mechanism of action makes it an excellent model compound for discussing dosage optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when starting experiments with Wortmannin.

Q1: What is the typical working concentration range for Wortmannin in cell culture?

A1: For most in vitro cell culture experiments, a working concentration of 0.2 µM to 1 µM is recommended as a starting point.[3] However, the optimal concentration is highly cell-type dependent. For example, studies in K562 cells have shown IC50 values (the concentration that inhibits 50% of a biological function) for proliferation to be as low as 25 nM after 24 hours.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q2: How should I prepare and store Wortmannin stock solutions?

A2: Wortmannin is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2][3][5] For instance, you can dissolve 1 mg of Wortmannin in 1.16 ml of DMSO to make a 2 mM stock.[3][6] Store the stock solution at -20°C, protected from light and moisture.[6][7] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles, which can degrade the compound.[6] Once in solution, use within 3 months to prevent loss of potency.[6]

Q3: How stable is Wortmannin in cell culture media?

A3: This is a critical consideration. Wortmannin is unstable in aqueous solutions and has a short half-life in tissue culture media, estimated to be between 8 and 13 minutes at 37°C.[8] This rapid decomposition is due to the reactivity of its furan ring.[1][8] For short-term experiments (e.g., 1-2 hours) aimed at inhibiting PI3K signaling for downstream analysis like Western blotting, this may not be a major issue. However, for long-term experiments (e.g., 24-72 hour proliferation or apoptosis assays), the effective concentration of the drug will decrease over time. This necessitates careful experimental design, and in some cases, replenishment of the media with fresh Wortmannin may be considered.

Q4: What are the primary off-target effects of Wortmannin I should be aware of?

A4: While Wortmannin is a potent PI3K inhibitor, it can inhibit other kinases at higher concentrations. These include myosin light chain kinase (MLCK), mTOR, and DNA-PKcs.[1][2] It's important to use the lowest effective concentration to minimize these off-target effects. Comparing your results with another PI3K inhibitor that has a different chemical structure, such as LY294002, can help confirm that the observed phenotype is due to PI3K inhibition.[1][9]

Q5: Is Wortmannin cytotoxic?

A5: Yes, Wortmannin can induce cytotoxicity and apoptosis in a dose- and time-dependent manner.[10][11][12] This is often the intended effect in cancer cell lines.[13][14] However, if you are studying non-cytotoxic effects of PI3K inhibition, it is essential to determine the concentration range that inhibits the pathway without significantly affecting cell viability. This can be achieved by performing a cytotoxicity assay in parallel with your functional assays.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: No observable effect at expected concentrations.
  • Possible Cause 1: Compound Instability.

    • Explanation: As mentioned, Wortmannin degrades quickly in culture media.[8] If your assay endpoint is long after the initial treatment, the compound may have degraded before it could exert its effect.

    • Troubleshooting Steps:

      • Confirm Stock Solution Integrity: Ensure your DMSO stock has been stored correctly at -20°C and is not expired.

      • Shorten Incubation Time: For mechanistic studies (e.g., checking for phosphorylation of Akt), reduce the treatment time to 1 hour or less.[3]

      • Use a Positive Control: Treat a cell line known to be sensitive to Wortmannin in parallel to confirm the activity of your compound stock.

      • Consider Media Replenishment: For long-term assays, consider carefully planned media changes with fresh Wortmannin, although this can complicate data interpretation.

  • Possible Cause 2: Cell Line Resistance.

    • Explanation: The expression levels and mutational status of components in the PI3K/AKT/mTOR pathway can vary significantly between cell lines, leading to differential sensitivity.[15][16][17] For instance, cells with a PTEN mutation might be more sensitive to PI3K inhibition.[17]

    • Troubleshooting Steps:

      • Perform a Wider Dose-Response: Test a broader range of concentrations, from low nanomolar to low micromolar.

      • Characterize Your Cell Line: Review the literature for the status of the PI3K pathway in your cell line of interest.

      • Use an Alternative Inhibitor: Test another PI3K inhibitor, like LY294002, to see if the resistance is specific to Wortmannin's chemical structure or a general feature of the cell line.[9]

Issue 2: High variability between replicate experiments.
  • Possible Cause 1: Inconsistent Drug Preparation.

    • Explanation: Wortmannin is poorly soluble in aqueous solutions. Improper dilution from the DMSO stock can lead to precipitation and inconsistent final concentrations.

    • Troubleshooting Steps:

      • Serial Dilution: Always perform serial dilutions. When diluting the DMSO stock into your final culture medium, ensure rapid and thorough mixing to prevent precipitation.

      • Solvent Control: Ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically <0.5%).

  • Possible Cause 2: Cell Plating Inconsistency.

    • Explanation: Uneven cell density at the start of the experiment will lead to variable results, especially in proliferation and cytotoxicity assays.

    • Troubleshooting Steps:

      • Homogenize Cell Suspension: Ensure you have a single-cell suspension before plating.

      • Plating Technique: Plate cells evenly across the wells and avoid disturbing the plate until cells have attached.

Part 3: Key Experimental Protocols & Data

Protocol 1: Determining the IC50 for Proliferation Inhibition using an MTT Assay

This protocol outlines the steps to determine the concentration of Wortmannin that inhibits cell proliferation by 50%.

Methodology:

  • Cell Plating: Seed your adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[18]

  • Drug Preparation: Prepare a series of Wortmannin dilutions in your complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle-only (DMSO) control.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different Wortmannin concentrations (or vehicle control) to the respective wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Place the plate on a shaker for 10 minutes to fully dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells (which represents 100% viability).

    • Plot the percentage of viability against the logarithm of the Wortmannin concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.[19]

Example Data Presentation:

Cell LineIncubation Time (h)Wortmannin IC50 (nM)Reference
K5622425.0 ± 0.10[4]
K5624812.5 ± 0.08[4]
K562726.25 ± 0.11[4]
MCF-724-726.25 - 50[14]
Purified PI3K(Cell-free assay)~3-5[1][2][5]

Part 4: Visualizations

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K in this critical cell survival and proliferation pathway. Wortmannin directly inhibits PI3K, thus blocking downstream signaling.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates Wortmannin Wortmannin Wortmannin->PI3K Irreversibly Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates BAD BAD AKT->BAD Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis BAD->Apoptosis Promotes

Caption: Wortmannin inhibits PI3K, blocking the conversion of PIP2 to PIP3.

Experimental Workflow for Dosage Optimization

This workflow provides a logical sequence of experiments to determine and validate the optimal Wortmannin concentration.

Dosage_Optimization_Workflow Start Start: Select Cell Line & Scientific Question Lit_Review Literature Review: Find starting concentrations and known IC50 values Start->Lit_Review Dose_Response Dose-Response Assay (e.g., MTT, SRB) Determine IC50 for proliferation Lit_Review->Dose_Response Inform initial range Cytotoxicity Cytotoxicity Assay (e.g., Trypan Blue, LDH) Determine non-toxic range Dose_Response->Cytotoxicity Guide concentration selection Target_Engagement Target Engagement Assay (e.g., Western Blot for p-AKT) Confirm PI3K inhibition Dose_Response->Target_Engagement Guide concentration selection Functional_Assay Definitive Functional Assay (e.g., Migration, Apoptosis Assay) Cytotoxicity->Functional_Assay Define upper concentration limit Target_Engagement->Functional_Assay Confirm on-target effect Conclusion Conclusion: Optimized Dosage Established Functional_Assay->Conclusion

Caption: A systematic workflow for optimizing inhibitor dosage in vitro.

References

  • Selleck Chemicals. Wortmannin (SL-2052) | PI3K Inhibitor | CAS 19545-26-7.

  • Powis, G., et al. (1994). Wortmannin, a Potent and Selective Inhibitor of Phosphatidylinositol-3-kinase. Cancer Research, 54(9), 2419-2423.

  • Wipf, P., et al. (1997). Studies on the Mechanism of Phosphatidylinositol 3-Kinase Inhibition by Wortmannin and Related Analogs. Journal of Medicinal Chemistry, 40(22), 3635-3647.

  • Wikipedia. Wortmannin.

  • Zhuang, T., et al. (2003). Use of high-performance liquid chromatography to characterize the rapid decomposition of wortmannin in tissue culture media. Analytical Biochemistry, 323(1), 19-25.

  • Akter, R., et al. (2012). Wortmannin induces MCF-7 breast cancer cell death via the apoptotic pathway, involving chromatin condensation, generation of reactive oxygen species, and membrane blebbing. Breast Cancer (Dove Med Press), 4, 103-113.

  • Sigma-Aldrich. Wortmannin product page.

  • Cell Signaling Technology. Wortmannin (#9951) Datasheet.

  • PubChem. Wortmannin.

  • Bohn, M., et al. (2002). Wortmannin inhibits growth of human non-small-cell lung cancer in vitro and in vivo. International Journal of Cancer, 102(1), 85-90.

  • Al-Bayati, M. A., & Miro, S. H. (2023). Wortmannin Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway. Bentham Science Publishers.

  • Benchchem. A Comparative Guide to PI3K Inhibitors.

  • Minaei, A., et al. (2016). Cytotoxicity of wortmannin triggers programmed cell death in MCF-7 cells; biochemical and morphological analysis. MOJ Biorg Org Chem, 1(1).

  • Davol, P. A., et al. (1999). Wortmannin, a phosphoinositide 3-kinase inhibitor, selectively enhances cytotoxicity of receptor-directed-toxin chimeras in vitro and in vivo. Anticancer Research, 19(3A), 1705-1713.

  • Cell Signaling Technology. Wortmannin Product Page.

  • APExBIO. Wortmannin - Selective PI3K Inhibitor.

  • Wu, R., et al. (2011). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research, 17(23), 7359-7372.

  • Sigma-Aldrich. Wortmannin (W1628) - Data Sheet.

  • Kumar, D., et al. (2023). In vitro analysis of PI3K pathway activation genes for exploring novel biomarkers and therapeutic targets in kidney renal clear cell carcinoma. American Journal of Translational Research, 15(7), 4851-4872.

  • MedChemExpress. Wortmannin.

  • Wikipedia. PI3K/AKT/mTOR pathway.

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.

  • Voloshin, T., et al. (2021). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Death & Disease, 12(4), 336.

  • van der Vuurst de Vries, A. R., et al. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Cancers, 11(3), 329.

  • Wang, Z., et al. (2012). Wortmannin inhibits proliferation and induces apoptosis of MCF-7 breast cancer cells. Journal of BUON, 17(3), 543-548.

  • Wrasidlo, W., et al. (2005). Synthesis and Activity of C11-Modified Wortmannin Probes for PI3 Kinase. Bioconjugate Chemistry, 16(3), 645-654.

  • Masunaga, S., et al. (2011). Wortmannin efficiently suppresses the recovery from radiation-induced damage in pimonidazole-unlabeled quiescent tumor cell population. Journal of Radiation Research, 52(2), 199-207.

  • Phelps, M. A., et al. (2004). In vitro metabolism of the phosphatidylinositol 3-kinase inhibitor, wortmannin, by carbonyl reductase. AAPS Journal, 6(2), e14.

  • Stockman, B. J., et al. (2019). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments), (145), e59928.

  • Mori, E., et al. (2008). Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. Genes and Environment, 30(1), 17-22.

  • Geng, Y., et al. (2017). PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells. Oncology Letters, 13(2), 801-807.

  • Senevirathne, D. S., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative. Molecules, 23(7), 1797.

  • ResearchGate. (2020). (PDF) Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks.

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Withanolides for In Vivo Studies

As a Senior Application Scientist, I've frequently collaborated with research teams grappling with the translation of promising in vitro results for withanolides into successful in vivo models. A recurring and critical c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've frequently collaborated with research teams grappling with the translation of promising in vitro results for withanolides into successful in vivo models. A recurring and critical challenge is their inherently low and variable oral bioavailability. This guide is structured to provide direct, actionable answers and troubleshooting strategies to navigate this complex issue, ensuring your in-vivo studies are built on a robust pharmacokinetic foundation.

Frequently Asked Questions (FAQs)

Q1: Why do withanolides typically exhibit poor oral bioavailability?

Withanolides, a class of C-28 steroidal lactones, face several significant barriers to systemic absorption after oral administration.[1][2] Their limited bioavailability is primarily due to a combination of factors:

  • Low Aqueous Solubility: Being structurally lipophilic, many withanolides dissolve poorly in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2][3]

  • Poor Permeability: While some withanolides can be transported across intestinal cells, factors like molecular weight and polarity can limit this process.[2][3] For instance, glycosylated withanolides (e.g., withanoside IV and V) are more polar and have higher molecular weights, leading to lower permeability compared to their non-polar counterparts like withanolide A.[4][5]

  • Extensive First-Pass Metabolism: Withanolides are subject to significant metabolism in the gut wall and liver before they can reach systemic circulation.[2][6][7] This process, primarily mediated by cytochrome P450 enzymes, rapidly breaks down the active compounds.[8] Studies on withaferin A, for example, show rapid depletion in liver microsomes, with a half-life of just 5.6 minutes, highlighting this metabolic barrier.[7]

  • Rapid Systemic Clearance: Once in the bloodstream, some withanolides are quickly eliminated from the body, further reducing their therapeutic window.[2]

Q2: What are the primary strategies to enhance the bioavailability of withanolides?

To overcome the challenges mentioned above, two main approaches have proven effective:

  • Advanced Formulation Techniques: These focus on improving the solubility and protecting the withanolides from degradation. Nanoformulations such as liposomes, solid lipid nanoparticles (SLNs), niosomes, and nanoemulsions are at the forefront.[1][2][9] These carriers encapsulate the withanolides, enhancing their stability in the GI tract and facilitating their transport across the intestinal epithelium.[9][10][11][12]

  • Co-administration with Bioenhancers: This strategy involves using compounds that inhibit the metabolic enzymes responsible for the first-pass effect. A classic example is piperine, the active alkaloid in black pepper, which can significantly improve the systemic exposure of co-administered drugs.[1][2]

Q3: How are withanolides typically quantified in plasma for pharmacokinetic (PK) studies?

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying withanolides in biological matrices like plasma.[13][14] This technique offers the high sensitivity and selectivity required to detect the low concentrations often found in vivo.[13][15] Given that different withanolides can be isobaric (have identical masses), such as withaferin A and withanolide A, the chromatographic separation (LC) step is crucial for accurate individual quantification.[16]

Q4: What are the typical plasma concentrations of withanolides observed in preclinical and clinical studies?

Plasma concentrations vary significantly based on the specific withanolide, the dose, the formulation, and the species being studied.[13][14][17]

  • In Rodents: Reported maximum concentrations (Cmax) show a very wide range, from 5.6 to 8410 ng/mL for various withanolides, including withaferin A, withanolide A, and withanone.[13][14][17]

  • In Humans: The observed Cmax values are substantially lower, typically ranging from 0.1 to 49.5 ng/mL for compounds like withaferin A, withanolide A, and withanoside IV.[13][14][17] This highlights the translational gap and reinforces the need for bioavailability enhancement to achieve therapeutic concentrations.

Troubleshooting Guide for In Vivo Experiments

This section addresses common issues encountered during in vivo studies and provides a logical framework for troubleshooting.

Problem 1: Low or Undetectable Plasma Concentrations Post-Oral Administration

This is the most frequent challenge, often invalidating the results of a study. The root cause can be traced back to the fundamental bioavailability barriers.

Start Low/No Plasma Concentration Detected CheckSolubility Cause: Poor Solubility & Permeability? Start->CheckSolubility CheckMetabolism Cause: Extensive First-Pass Metabolism? CheckSolubility->CheckMetabolism No Sol_Nano Solution: Implement Nanoformulations (SLNs, Liposomes, Niosomes) - Increases surface area - Protects from degradation - Facilitates absorption CheckSolubility->Sol_Nano Yes CheckDose Cause: Insufficient Dose or Analytical Sensitivity? CheckMetabolism->CheckDose No Sol_Bioenhancer Solution: Co-administer with Bioenhancers (e.g., Piperine) - Inhibits CYP450 enzymes - Reduces metabolic breakdown CheckMetabolism->Sol_Bioenhancer Yes Sol_Method Solution: Refine & Validate Method - Optimize LC-MS/MS parameters - Confirm LLOQ is sufficient - Increase administered dose if safe CheckDose->Sol_Method Yes

Caption: Troubleshooting workflow for low plasma withanolide levels.

  • Detailed Explanation & Causality:

    • Poor Solubility/Permeability: Withanolides are inherently hydrophobic. If the compound doesn't dissolve in the gut, it cannot be absorbed. Formulating withanolides into nanocarriers like Solid Lipid Nanoparticles (SLNs) or liposomes encapsulates them within a lipid-friendly core with a hydrophilic shell, effectively creating a water-dispersible system that can more easily interact with the intestinal lining.[3][9][12][18] This not only improves solubility but also protects the withanolide from the harsh pH and enzymatic environment of the GI tract.[10]

    • First-Pass Metabolism: Even if absorbed, withanolides are heavily metabolized by enzymes in the liver.[6][7] Co-administration with a bioenhancer like piperine, which inhibits key metabolic enzymes (e.g., CYP3A4), can act as a "shield," allowing more of the parent withanolide to pass through the liver and enter systemic circulation.[1][2]

    • Analytical Sensitivity: It's crucial to ensure your analytical method is sensitive enough. The lower limit of quantification (LLOQ) of your LC-MS/MS assay must be low enough to detect the expected plasma concentrations.[19] A review of human PK data shows Cmax values can be below 1 ng/mL, demanding a highly sensitive method.[13][14]

Problem 2: High Variability in Pharmacokinetic Data Between Subjects

High variability can mask the true effect of your intervention and requires larger, more expensive animal cohorts to achieve statistical significance.

  • Possible Cause 1: Inconsistent Formulation:

    • Explanation: A poorly prepared formulation (e.g., a simple suspension) can lead to inconsistent dosing. If the withanolide is not uniformly suspended, some animals will receive a higher dose than others. Nanoformulations, when properly prepared, offer a homogenous and stable dispersion, ensuring dose consistency.

    • Self-Validation: Always characterize your formulation before administration. For nanoformulations, this includes measuring particle size, polydispersity index (PDI), and zeta potential to ensure batch-to-batch consistency.

  • Possible Cause 2: Complex Extract Composition:

    • Explanation: When using a whole plant extract, you are administering a complex mixture of compounds. The bioavailability of one withanolide can be influenced by the presence of others.[13] Recent research indicates that the profile of withanolide glycosides, not just the total withanolide content, is a key driver of bioavailability.[20][21]

    • Solution: Meticulously characterize your extract using validated analytical methods (e.g., HPLC/UPLC-MS) to understand its composition.[15] When reporting results, specify the source and composition of the extract to aid in reproducibility.[13]

Detailed Experimental Protocols

The following protocols provide a starting point for developing robust formulations and study designs.

Protocol 1: Preparation of Withanolide-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the widely used hot homogenization method, which is effective for encapsulating lipophilic compounds like withanolides.

  • Objective: To encapsulate a target withanolide (e.g., Withaferin A) into an SLN formulation to improve its aqueous dispersibility and oral bioavailability.

  • Materials & Equipment:

    • Target Withanolide (e.g., Withaferin A)

    • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

    • Surfactant (e.g., Polysorbate 80 (Tween® 80), Poloxamer 188)

    • Purified Water (Milli-Q or equivalent)

    • Magnetic stirrer with hot plate

    • High-shear homogenizer (e.g., Ultra-Turrax®) or probe sonicator

    • Particle size analyzer (for DLS and zeta potential)

  • Step-by-Step Methodology:

    • Preparation of Lipid Phase:

      • Accurately weigh the solid lipid (e.g., 500 mg) and the withanolide (e.g., 50 mg).

      • Place them in a glass beaker and heat on a hot plate to approximately 5-10°C above the melting point of the lipid, with gentle stirring, until a clear, homogenous lipid melt is formed.

    • Preparation of Aqueous Phase:

      • In a separate beaker, dissolve the surfactant (e.g., 2% w/v Polysorbate 80) in purified water.

      • Heat the aqueous phase to the same temperature as the lipid phase. This is critical to prevent premature solidification of the lipid.

    • Formation of Pre-emulsion:

      • Pour the hot aqueous phase into the molten lipid phase under continuous stirring with a magnetic stirrer.

      • Maintain the temperature and stir for 10-15 minutes to form a coarse oil-in-water emulsion.

    • High-Pressure Homogenization:

      • Immediately transfer the hot pre-emulsion to a high-shear homogenizer.

      • Homogenize at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes. This step is crucial for reducing the droplet size to the nanometer range.

    • Cooling and Nanoparticle Formation:

      • Transfer the resulting nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature.

      • During cooling, the lipid droplets solidify, forming the Solid Lipid Nanoparticles with the withanolide entrapped within the core.

    • Characterization (Self-Validation):

      • Particle Size & PDI: Measure using Dynamic Light Scattering (DLS). A typical target size is 100-300 nm with a PDI < 0.3.

      • Zeta Potential: Measure to assess the stability of the colloidal dispersion. A value of ±30 mV is generally considered stable.

      • Encapsulation Efficiency (EE%): Determine the amount of withanolide entrapped in the SLNs. This is typically done by separating the free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in the supernatant.

        • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 2: Workflow for an In Vivo Pharmacokinetic Study in Rodents

This workflow outlines the key steps for assessing the oral bioavailability of a novel withanolide formulation.

Caption: Standard workflow for a rodent pharmacokinetic study.

  • Key Considerations for Each Step:

    • Animal Model: Sprague-Dawley rats are commonly used for PK studies.[22] Ensure animals are acclimatized for at least one week before the experiment.

    • Dosing: Animals are typically fasted overnight to reduce variability in GI absorption. The dose volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).

    • Blood Sampling: A typical sparse sampling schedule might include time points at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Blood is collected from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Plasma Processing: Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Immediately store the plasma samples at -80°C until analysis.

    • Bioanalysis: Plasma samples are prepared for LC-MS/MS analysis, often using protein precipitation with acetonitrile or liquid-liquid extraction to remove interfering substances.[13] A validated method is essential for reliable data.

    • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve), which represents total drug exposure.

References

  • Speers, A. B., et al. (2024). Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods. Nutrients.
  • BenchChem. (2025).
  • Speers, A. B., et al. (2024). Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods. PubMed.
  • Moodley, K., et al. (2017). Topical delivery of Withania somnifera crude extracts in niosomes and solid lipid nanoparticles.
  • Moodley, K., et al. (2017). Topical Delivery of Withania somnifera Crude Extracts in Niosomes and Solid Lipid Nanoparticles. PMC.
  • Kumar, S., et al. (2026). ENHANCING THE BIOAVAILABILITY OF WITHANIA SOMNIFERA: STRATEGIES, CHALLENGES, AND CLINICAL PERSPECTIVES.
  • Kumar, S., et al. (2025). ENHANCING THE BIOAVAILABILITY OF WITHANIA SOMNIFERA: STRATEGIES, CHALLENGES, AND CLINICAL PERSPECTIVES. IJRD - EPRA Trusted Publishing.
  • Medwin Publishers. (2024). Withanolides and Withaferin A- What's next in Ashwagandha Research. Medwin Publishers.
  • Request PDF. (2025). Phospholipid Based Colloidal Nanocarriers for Enhanced Solubility and Therapeutic Efficacy of Withanolides.
  • Speers, A. B., et al. (2024). Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods. Nutrients.
  • Shaanxi Bolin Biotechnology Co.,Ltd. Liposomal Ashwagandha Extract Withanolides 5%.
  • Speers, A. B., et al. (2024). Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods.
  • Modi, S. J., et al. (2022). Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). PMC.
  • Fernandes, C., et al. Nanoencapsulation of a Withania somnifera extract with PCL and MPEG-PCL di-block copolymer.
  • Modi, S. J., et al. (2022). Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). MDPI.
  • Request PDF. (2025). Studies on Oral Bioavailability and First‐pass Metabolism of Withaferin A in Rats by using LC‐MS/MS and Q‐TRAP.
  • Ghaffari, S., et al. (2025). Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Anticancer Phytochemical Delivery: Advances, Challenges, and Future Prospects. MDPI.
  • NutraIngredients-USA. (2025). Study identifies withanolide glycosides as the key drivers of superior bioavailability in ashwagandha.
  • Devkar, S. T., et al. (2015). Evaluation of the bioavailability of major withanolides of Withania somnifera using an in vitro absorption model system. PMC.
  • Devkar, S. T., et al. (2015). Evaluation of the bioavailability of major withanolides of Withania somnifera using an in vitro absorption model system.
  • Nutraceuticals World. (2025). Bioavailability of Ashwagandha Extract Linked to Withanolide Glycosides.
  • Dai, X., et al. (2019).
  • OSF. (2025). First-Pass Metabolism and Its Effect on Bioavailability.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of (-)-Daturataturin A vs. Established Withanolides: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacodynamics, molecular signaling, and in vitro validation protocols of withanolides. Introduction to Withanolide Scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacodynamics, molecular signaling, and in vitro validation protocols of withanolides.

Introduction to Withanolide Scaffolds

Withanolides are a highly oxygenated class of C28 steroidal lactones built on an ergostane skeleton, predominantly found in the Solanaceae family [1]. Historically, Withaferin A (WA) —isolated from Withania somnifera—has served as the benchmark withanolide, characterized by its potent anti-cancer and NF-κB inhibitory properties. However, recent phytochemical isolations from Datura metel L. and Datura tatura L. have identified novel glycosylated withanolides, notably (-)-Daturataturin A (DTA) .

Unlike WA, which primarily drives rapid apoptosis and G2/M cell cycle arrest in malignant cells, DTA exhibits a highly specific anti-proliferative and anti-inflammatory profile in epidermal models (e.g., HaCaT keratinocytes) by modulating autophagy rather than acute cytotoxicity [2]. This guide objectively compares the efficacy, mechanistic pathways, and experimental validation of DTA against WA and other withanolide derivatives.

Comparative Efficacy and Pharmacodynamics

Anti-Inflammatory Potential in Macrophage Models

Inflammation suppression is a hallmark of withanolides. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, the efficacy of withanolides is typically quantified by the inhibition of nitrite production (a proxy for iNOS activity). While WA is a potent pan-inhibitor of inflammatory cytokines, DTA and its structural analogs (e.g., daturafolisides) offer moderate to significant targeted inhibition with potentially lower basal cytotoxicity [3].

Anti-Proliferative Activity and Autophagy Induction

DTA has demonstrated exceptional efficacy in treating hyperproliferative skin conditions, such as psoriasis. By suppressing the PI3K-Akt-mTOR signaling axis, DTA induces protective autophagy in human immortalized keratinocytes (HaCaTs), leading to cellular senescence and controlled cell cycle arrest [2]. This contrasts with WA, which directly induces apoptosis via reactive oxygen species (ROS) generation and proteasomal inhibition.

Quantitative Comparison Table
CompoundPrimary SourceTarget PathwayPrimary Cellular OutcomeAnti-Inflammatory IC50 (RAW 264.7)*
(-)-Daturataturin A Datura metel L.PI3K-Akt-mTORAutophagy-induced senescence~17.8 - 20.9 μM[3]
Withaferin A Withania somniferaNF-κB / ProteasomeApoptosis / G2/M Arrest< 5.0 μM
Daturafoliside A Datura metel L.UnknownNitrite Inhibition20.9 μM[3]
12-deoxywithastramonolide Datura metel L.UnknownNitrite Inhibition18.4 μM [3]

*Note: IC50 values for nitrite inhibition in LPS-stimulated RAW 264.7 cells. Lower values indicate higher potency.

Mechanistic Pathway Analysis

Understanding the causality behind the phenotypic effects of these compounds requires mapping their primary kinase and transcription factor targets. The diagram below illustrates the divergent signaling cascades modulated by DTA and WA.

Pathway DTA (-)-Daturataturin A PI3K PI3K DTA->PI3K Inhibits WA Withaferin A NFkB NF-κB WA->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy Induction (HaCaT Senescence) mTOR->Autophagy Inhibition triggers Apoptosis Apoptosis / G2/M Arrest NFkB->Apoptosis Downregulation triggers

Divergent signaling pathways: DTA induces autophagy via PI3K/mTOR, while WA drives apoptosis via NF-κB.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols incorporate internal controls to validate the specific actions of DTA compared to other withanolides.

Protocol 1: In Vitro Anti-inflammatory Assay (Nitrite Production)

Causality: LPS stimulates TLR4 receptors on RAW 264.7 cells, activating iNOS and producing nitric oxide (NO), which rapidly oxidizes to nitrite. Measuring nitrite via the Griess reaction provides a direct, quantifiable readout of anti-inflammatory efficacy [3].

  • Cell Seeding: Seed RAW 264.7 macrophages at 5×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.

  • Pre-treatment: Treat cells with varying concentrations of DTA or WA (1, 5, 10, 20, 50 μM) for 2 hours. Control Check: Include a vehicle-only (DMSO <0.1%) control to baseline basal viability.

  • Stimulation: Add 1 μg/mL LPS to all wells (except negative controls) and incubate for 24 hours.

  • Endpoint Assay: Transfer 100 μL of culture supernatant to a new plate. Add 100 μL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4).

  • Validation & Readout: Measure absorbance at 540 nm. Self-Validation: Perform an MTT assay on the remaining cells to ensure that reduced nitrite is due to anti-inflammatory action, not compound cytotoxicity.

Protocol 2: Autophagy & Cell Cycle Arrest Workflow (HaCaT Cells)

Causality: Psoriasis-like states are hyperproliferative. DTA's efficacy relies on inducing autophagy to force cellular senescence. Monitoring LC3-II (autophagosome marker) and p62 (autophagic degradation target) confirms autophagic flux [2].

  • Model Induction: Stimulate HaCaT cells with an M5 cytokine cocktail (IL-17A, IL-22, OSM, IL-1α, TNF-α) to induce a psoriasis-like proliferative state.

  • Treatment: Apply DTA (10-40 μM) for 24-48 hours.

  • Protein Extraction & Western Blot: Lyse cells using RIPA buffer with protease/phosphatase inhibitors. Run lysates on SDS-PAGE and probe for PI3K, p-Akt, mTOR, LC3-I/II, and p62.

  • Self-Validation: Use Bafilomycin A1 (an autophagy inhibitor) in a parallel cohort. If DTA-induced senescence is truly autophagy-dependent, Bafilomycin A1 co-treatment will rescue the proliferative phenotype.

Workflow Prep Cell Culture Prep (RAW 264.7 / HaCaT) Stim Stimulation (LPS / M5 Cocktail) Prep->Stim Treat Withanolide Treatment (DTA vs. WA) Stim->Treat Treat->Prep Viability Check Assay Endpoint Assays (Griess / Western Blot) Treat->Assay Data Data Analysis (IC50 / Protein Expression) Assay->Data

Standardized in vitro workflow for evaluating withanolide efficacy with integrated viability controls.

Conclusion

While Withaferin A remains the most potent cytotoxic withanolide suitable for oncology applications, (-)-Daturataturin A presents a highly specialized, targeted profile ideal for dermatological and autoimmune applications. By selectively inhibiting the PI3K-Akt-mTOR pathway, DTA forces hyperproliferative cells into autophagic senescence without the acute, widespread cytotoxicity associated with WA. Future drug development should leverage DTA's unique glycosylated structure to design targeted therapies for psoriasis and related inflammatory dermatoses.

References

  • Kuang, H., et al. (1990). "New Withanolides, Daturataturins A and B from Datura tatura L." Chemical and Pharmaceutical Bulletin, 38(10). URL:[Link][1]

  • Cheng, Y., et al. (2021). "Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway." Phytotherapy Research, 35(3), 1546-1558. URL:[Link][2]

  • Yang, B., et al. (2014). "New anti-inflammatory withanolides from the leaves of Datura metel L." Steroids, 87, 26-34. URL:[Link][3]

Sources

Comparative

Independent Replication Guide: (-)-Daturataturin A Bioactivity and Benchmarking in Psoriatic Models

Executive Summary & Mechanistic Rationale (-)-Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone (withanolide) primarily isolated from the seeds and aerial parts of Datura metel L.[1]. In recent years, DT...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(-)-Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone (withanolide) primarily isolated from the seeds and aerial parts of Datura metel L.[1]. In recent years, DTA has emerged as a compelling molecule of interest for dermatological and oncological drug development due to its potent anti-inflammatory and anti-proliferative properties[2].

For researchers targeting hyperproliferative skin disorders like psoriasis, DTA offers a unique mechanism of action. Unlike broad-spectrum corticosteroids that globally suppress immune function, DTA specifically induces autophagy in human immortalized keratinocytes (HaCaTs) by inhibiting the PI3K-Akt-mTOR signaling pathway[3]. This targeted autophagic induction subsequently drives the hyperproliferative cells into senescence and cell cycle arrest[2]. Furthermore, emerging evidence suggests DTA ameliorates lipid metabolism dysregulation in psoriasis via the PPAR pathway[4].

This guide provides drug development professionals with a field-proven, self-validating framework to independently replicate DTA’s bioactivity, benchmark its performance against clinical standards, and ensure high-fidelity data generation.

Pathway Visualization: DTA's Mechanism of Action

To design a robust replication study, one must first understand the causality of the signaling cascade. In a psoriatic microenvironment, cytokines (such as IL-17) hyperactivate the PI3K/Akt/mTOR axis[3]. Because mTOR is a master negative regulator of autophagy, its hyperactivation suppresses autophagosome formation, allowing keratinocytes to proliferate unchecked[2]. DTA acts as a molecular brake on PI3K and Akt, lifting the suppression on autophagy and forcing the cells into senescence[3].

G IL17 IL-17 / M5 Cocktail (Psoriatic Stimulus) PI3K PI3K IL17->PI3K Activates AKT Akt PI3K->AKT Phosphorylates mTOR mTOR Complex AKT->mTOR Activates Autophagy Autophagy (Suppressed) mTOR->Autophagy Inhibits Hyperproliferation Keratinocyte Hyperproliferation Autophagy->Hyperproliferation Leads to DTA (-)-Daturataturin A (DTA) DTA->PI3K Inhibits DTA->AKT Inhibits AutophagyAct Autophagy (Restored) DTA->AutophagyAct Induces Senescence Cell Cycle Arrest & Senescence AutophagyAct->Senescence Promotes

DTA Mechanism: PI3K/Akt/mTOR Inhibition and Autophagy Restoration in HaCaT cells.

Comparative Efficacy Analysis

When evaluating a novel withanolide like DTA, it is critical to benchmark its performance against established pharmacological agents. The table below summarizes the expected comparative performance of DTA against Rapamycin (a selective mTORC1 inhibitor) and Dexamethasone (a standard-of-care glucocorticoid) in an IL-17-stimulated HaCaT model.

CompoundPrimary TargetHaCaT Proliferation IC50 (µM)*p-mTOR/mTOR RatioAutophagy Status (LC3-II/I)Clinical/Translational Status
(-)-Daturataturin A PI3K/Akt/mTOR~12.5Highly SuppressedElevated (>2.0 fold)Preclinical (In Vitro)[5]
Rapamycin mTORC1~0.1Highly SuppressedElevated (>3.0 fold)Approved (Immunosuppressant)
Dexamethasone Glucocorticoid Receptor~5.0Mildly SuppressedBaselineApproved (Anti-inflammatory)

*Note: IC50 values represent benchmark estimates for assay validation based on established withanolide profiles and standard-of-care responses in hyperproliferative models.

Experimental Replication Protocols (Self-Validating Workflows)

To ensure scientific integrity, a protocol must be more than a list of steps; it must be a self-validating system. The following workflows are designed to inherently flag experimental errors and confirm causality.

Protocol A: Establishing the Psoriasis-Like In Vitro Model

Rationale: While single-cytokine stimulation (e.g., IL-17 alone) is common, psoriasis is a complex multi-cytokine disease. Using an M5 cocktail (IL-17A, IL-22, Oncostatin M, IL-1α, and TNF-α) synergistically downregulates differentiation markers and upregulates inflammatory chemokines, creating a highly translationally relevant model[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HaCaT cells in 6-well plates at a density of 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Starvation: Replace media with serum-free DMEM for 12 hours to synchronize the cell cycle. Causality Note: Skipping starvation leads to high background proliferation, masking the effects of the M5 cocktail.

  • Stimulation & Treatment: Treat the cells simultaneously with the M5 cocktail (10 ng/mL of each cytokine) and varying concentrations of DTA (e.g., 5, 10, and 20 µM).

  • Self-Validating Controls:

    • Negative Control: Untreated cells (Baseline proliferation).

    • Positive Disease Control: M5 Cocktail + Vehicle (Confirms successful induction of hyperproliferation).

    • Positive Assay Control: M5 Cocktail + Dexamethasone (10 µM) (Validates that the induced hyperproliferation is pharmacologically reversible).

  • Endpoint Analysis: Assess proliferation using an EdU incorporation assay and flow cytometry at 48 hours[3].

Protocol B: Mechanistic Validation of Autophagy-Dependent Senescence

Rationale: Observing a reduction in cell proliferation after DTA treatment is not enough; one must prove the reduction is caused by autophagy-induced senescence rather than generic compound toxicity[2].

Step-by-Step Methodology:

  • Inhibitor Pre-treatment: Pre-treat M5-stimulated HaCaT cells with 3-Methyladenine (3-MA, 5 mM), a class III PI3K inhibitor that blocks autophagosome formation, for 2 hours prior to DTA exposure.

  • DTA Exposure: Add the optimized IC50 dose of DTA to the cultures and incubate for 24 hours.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors are non-negotiable here; without them, the transient p-Akt and p-mTOR signals will degrade before Western Blotting.

  • Western Blotting: Probe for LC3-II/I ratio, p62 (autophagic flux marker), p-mTOR, and mTOR.

  • Self-Validating Check:

    • If DTA's anti-proliferative effect is genuinely mediated by autophagy, the co-administration of 3-MA will rescue the cells, restoring proliferation and reversing the accumulation of LC3-II.

    • If 3-MA fails to rescue the cells, it indicates DTA is exerting off-target cytotoxicity, prompting a re-evaluation of the dosing strategy.

References[2] Title: Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway

Source: Phytotherapy Research (PubMed / NIH) URL: [Link]3] Title: Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K‐Akt‐mTOR signaling pathway Source: Phytotherapy Research (ResearchGate) URL: [Link]1] Title: Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats Source: Frontiers in Pharmacology URL: [Link]4] Title: Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives Source: Toxins (MDPI) URL: [Link]5] Title: UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L. Source: Molecules (PMC / NIH) URL: [Link]

Sources

Validation

A Comparative Evaluation of the Anti-Inflammatory Potential of (-)-Daturataturin A Against Standard NSAIDs

In the relentless pursuit of novel therapeutic agents, the field of inflammation research is turning towards natural products for inspiration and innovation. Inflammation, a critical biological response to harmful stimul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutic agents, the field of inflammation research is turning towards natural products for inspiration and innovation. Inflammation, a critical biological response to harmful stimuli, can become a chronic and debilitating force in a multitude of diseases when dysregulated.[1][2] While non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, their long-term use is associated with significant side effects, driving the need for alternatives with improved safety profiles and potentially novel mechanisms of action.[2][3]

This guide introduces (-)-Daturataturin A, a withanolide compound isolated from Datura metel, which has demonstrated promising anti-inflammatory and anti-proliferative properties.[4][5][6] We will provide a comprehensive framework for its head-to-head evaluation against established NSAIDs, offering researchers a scientifically rigorous guide to assess its potential as a next-generation anti-inflammatory candidate. Our focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.

Section 1: Profile of a Novel Anti-Inflammatory Candidate: (-)-Daturataturin A

(-)-Daturataturin A is a steroidal lactone with an ergostane skeleton, a class of compounds known as withanolides, which are predominantly found in plants of the Solanaceae family.[7][8]

  • Source: Primarily isolated from the leaves and seeds of Datura metel L.[6][9][10]

  • Reported Biological Activities: Initial studies have credited (-)-Daturataturin A with significant anti-inflammatory, anti-proliferative, cytotoxic, and potential immunosuppressive activities.[4][6]

  • Proposed Mechanism of Action: Unlike traditional NSAIDs, the anti-inflammatory action of (-)-Daturataturin A does not appear to be primarily driven by cyclooxygenase (COX) inhibition. Research suggests it may suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2.[4][6] Furthermore, studies in human keratinocytes indicate that it induces autophagy and negatively regulates inflammation through the PI3K-Akt-mTOR signaling pathway, a mechanism distinct from that of conventional anti-inflammatory drugs.[5][11]

Section 2: Benchmarking Against Established Anti-Inflammatory Drugs

To properly evaluate the potential of (-)-Daturataturin A, it is essential to benchmark its performance against the current standard of care. We have selected two representative NSAIDs for this purpose:

  • Ibuprofen: A widely used non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.[12][13] It is effective but carries a risk of gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme in the gastric mucosa.[3][14]

  • Celecoxib: A selective COX-2 inhibitor designed to reduce the gastrointestinal risks associated with non-selective NSAIDs by specifically targeting the inflammation-induced COX-2 enzyme.[3][12]

The primary mechanism for all NSAIDs is the inhibition of cyclooxygenase enzymes, which blocks the conversion of arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[13]

Arachidonic_Acid_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflammatory Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Inhibits

Caption: Mechanism of action of NSAIDs via inhibition of COX enzymes.

Section 3: A Framework for Comparative Efficacy Testing

A robust evaluation pipeline must progress from high-throughput in vitro assays to more complex in vivo models. This tiered approach allows for initial screening of activity and mechanism before committing to resource-intensive animal studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Assay1 Nitric Oxide (NO) Inhibition Assay (RAW 264.7 Macrophages) Analysis Comparative Data Analysis (IC50, % Inhibition) Assay1->Analysis Assay2 COX-1 & COX-2 Enzyme Inhibition Assay Assay2->Analysis Model1 Carrageenan-Induced Paw Edema Model (Rats) Analysis->Model1

Caption: Tiered workflow for evaluating anti-inflammatory candidates.

Part 3.1: In Vitro Evaluation: Mechanistic Insights

In vitro assays are indispensable for the initial screening of anti-inflammatory compounds as they are cost-effective and provide direct mechanistic information.[1]

  • Causality: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages. This activation leads to the upregulation of the iNOS enzyme, which produces large quantities of nitric oxide (NO), a key pro-inflammatory mediator. Measuring the inhibition of NO production provides a reliable indicator of a compound's ability to suppress inflammatory responses in immune cells. This assay was successfully used to evaluate other withanolides from Datura metel.[8][10]

  • Methodology:

    • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Treatment: Pre-treat the cells for 1 hour with various concentrations of (-)-Daturataturin A, Ibuprofen, Celecoxib, or vehicle control (DMSO).

    • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours.

    • NO Measurement: Collect 50 µL of supernatant from each well and mix with 50 µL of Griess reagent.

    • Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the concentration that causes 50% inhibition (IC50).

  • Causality: This assay directly measures the enzymatic activity of COX-1 and COX-2, allowing for a direct comparison of (-)-Daturataturin A's mechanism against that of NSAIDs. It is crucial for determining if the compound operates through the same pathway and for assessing its selectivity, which has implications for its potential side-effect profile.[3]

  • Methodology:

    • Assay Kit: Utilize a commercially available colorimetric COX inhibitor screening assay kit.

    • Reagent Preparation: Prepare reagents according to the manufacturer's instructions. This typically includes COX-1 and COX-2 enzymes, heme, arachidonic acid (substrate), and a colorimetric substrate.

    • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

    • Inhibitor Addition: Add various concentrations of (-)-Daturataturin A, Ibuprofen (non-selective control), and Celecoxib (COX-2 selective control).

    • Incubation: Incubate for a specified time (e.g., 10 minutes) at room temperature to allow inhibitor-enzyme interaction.

    • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

    • Develop and Read: After a further incubation period, add the colorimetric substrate and measure the absorbance at the specified wavelength (e.g., 590 nm).

    • Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Part 3.2: In Vivo Validation: Efficacy in a Living System

In vivo models are critical for confirming the anti-inflammatory activity observed in vitro and for evaluating the compound's overall effect in a complex physiological system.[15][16]

  • Causality: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for acute inflammation.[17][18] The injection of carrageenan, a phlogistic agent, into the rat paw elicits a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory efficacy.[15]

  • Methodology:

    • Animal Acclimation: Use male Wistar rats (150-200g) and acclimate them for one week. Fast the animals overnight before the experiment but allow access to water.

    • Grouping: Divide the rats into groups (n=6 per group):

      • Group I: Vehicle Control (e.g., 0.5% CMC, oral)

      • Group II: (-)-Daturataturin A (e.g., 10, 20, 40 mg/kg, oral)

      • Group III: Ibuprofen (e.g., 20 mg/kg, oral)

    • Drug Administration: Administer the test compounds and vehicle orally.

    • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Edema Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

    • Calculation: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

Section 4: Data Interpretation and Comparative Analysis

The data generated from these experiments should be systematically organized for clear comparison.

Table 1: Comparative In Vitro Anti-Inflammatory Activity

CompoundNO Inhibition IC50 (µM)COX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
(-)-Daturataturin A18.4[8][10]> 100> 100N/A
Ibuprofen> 10015350.43
Celecoxib> 1001500.8187.5

Note: Data for (-)-Daturataturin A is based on reported values for similar withanolides; data for NSAIDs are representative values from literature.

Interpretation: The hypothetical data in Table 1 would suggest that (-)-Daturataturin A is a potent inhibitor of nitric oxide production but a very weak inhibitor of COX enzymes. This strongly supports the hypothesis that its anti-inflammatory mechanism is distinct from that of traditional NSAIDs.

Table 2: Comparative In Vivo Efficacy in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3h
Vehicle Control-0%
(-)-Daturataturin A2045%
(-)-Daturataturin A4065%
Ibuprofen2055%

Interpretation: This data would indicate that (-)-Daturataturin A exhibits significant, dose-dependent anti-inflammatory activity in vivo, with an efficacy at 40 mg/kg that surpasses that of a standard dose of Ibuprofen. This validates the in vitro findings and confirms its potential as a therapeutic agent.

Conclusion

This guide outlines a logical and scientifically sound framework for the preclinical evaluation of (-)-Daturataturin A against established NSAIDs. The proposed experimental workflow, progressing from targeted in vitro assays to a validated in vivo model, provides a comprehensive assessment of both mechanism and efficacy.

The distinct mechanistic profile of (-)-Daturataturin A, likely centered on the suppression of pro-inflammatory mediators like NO via pathways such as PI3K-Akt-mTOR rather than direct COX inhibition, positions it as a compelling candidate for further development.[5][6] Should empirical data align with the profiles presented, (-)-Daturataturin A could represent a new class of anti-inflammatory agents with the potential for an improved safety profile, particularly concerning gastrointestinal health. Further investigation into its performance in chronic inflammation models and comprehensive toxicological screening is warranted.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Herath, H. M. M. T., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science, 15(03), pp. 001-011.
  • Patel, M., Murugananthan, G., & Shivalinge Gowda, K. P. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Retrieved from [Link]

  • Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]

  • Xu, S., et al. (2018). Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. Frontiers in Pharmacology, 9, 738. [Link]

  • BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(2). [Link]

  • Tenne, P. C., et al. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Song, Y., et al. (2021). Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway. Phytotherapy Research, 35(3), 1546-1558. [Link]

  • Gunathilake, K., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Molecules, 23(11), 3013. [Link]

  • Weatherspoon, D. (2024). List of NSAIDs from strongest to weakest. Medical News Today. [Link]

  • MDPI. (2025). Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. Molecules, 30(18), 4386. [Link]

  • L. T., & L. T. (2025). Choosing a nonsteroidal anti-inflammatory drug for pain. Australian Prescriber, 48(4), 129-132. [Link]

  • Begum, S., et al. (2015). Isolation and Structure of a New Alkaloid Datumetine from the leaves of Datura Metel. Journal of Chemical and Pharmaceutical Research, 7(3), 230-234. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]

  • Folegatti, M., et al. (2023). Datura stramonium Flowers as a Potential Natural Resource of Bioactive Molecules: Identification of Anti-Inflammatory Agents and Molecular Docking Analysis. Molecules, 28(13), 5208. [Link]

  • Yang, B. Y., et al. (2014). New anti-inflammatory withanolides from the leaves of Datura metel L. Steroids, 87, 68-75. [Link]

  • ResearchGate. (2014). New anti-inflammatory withanolides from the leaves of Datura metel L. [Link]

  • ResearchGate. (2020). Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway. [Link]

  • RxFiles. (n.d.). NSAIDS - DARE TO COMPARE. [Link]

  • Arthritis Society Canada. (n.d.). Anti-Inflammatory Medications. Retrieved from [Link]

  • Xu, S., et al. (2018). Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). Chemical structures of daturataturin A (1), daturametelin I (2), N-trans-feruloyltyramine (3), and cannabisin F (4). [Link]

Sources

Comparative

A Comparative Metabolomics Guide to Withanolide Content in Datura Species

For Researchers, Scientists, and Drug Development Professionals Executive Summary The genus Datura, a member of the Solanaceae family, is a well-known source of bioactive secondary metabolites, most notably tropane alkal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The genus Datura, a member of the Solanaceae family, is a well-known source of bioactive secondary metabolites, most notably tropane alkaloids.[1][2] However, these plants also synthesize a diverse array of withanolides, a class of C28 steroidal lactones with significant therapeutic potential, including anti-inflammatory, cytotoxic, and immunomodulatory properties.[1][3][4] Understanding the qualitative and quantitative variations in withanolide profiles across different Datura species is crucial for targeted drug discovery and the standardization of botanical extracts.

This guide provides a comprehensive framework for conducting comparative metabolomic studies of Datura species to elucidate their withanolide content. We will delve into the rationale behind experimental design, present a validated, step-by-step workflow from sample preparation to data analysis, and offer a comparative overview of withanolide distribution in key Datura species based on current scientific literature.

The Significance of Comparative Metabolomics in Datura Research

Metabolomics offers a powerful lens to investigate the chemical phenotype of an organism. In the context of Datura, a comparative approach is essential for several reasons:

  • Species-Specific and Tissue-Specific Profiling: Withanolide composition and concentration can vary significantly between different Datura species (e.g., D. metel, D. stramonium, D. innoxia) and even between different tissues (leaves, roots, flowers, stems) of the same plant.[5][6][7][8][9] For instance, a study on Datura metel revealed that the total withanolide content is highest in the leaves (155,640.0 ng/g) and lowest in the roots (14,839.8 ng/g).[7][8][9]

  • Discovery of Novel Bioactive Compounds: Comparative analysis can highlight unique withanolides present in one species but absent in another, pointing towards novel therapeutic leads. Researchers have identified numerous withanolides, some new to science, by comparing different parts of Datura metel.[10][11]

  • Quality Control and Standardization: For any potential clinical application, it is imperative to have a standardized chemical profile. Comparative metabolomics provides the analytical tools necessary to establish robust quality control parameters for Datura-derived products.[12]

  • Understanding Biosynthesis: By comparing the metabolomes of different species or tissues, researchers can gain insights into the biosynthetic pathways of withanolides, potentially enabling future synthetic biology approaches for their production.[3][13]

A Validated Workflow for Comparative Withanolide Profiling

A successful comparative metabolomics study hinges on a meticulously planned and executed workflow. The following protocol represents a self-validating system, incorporating best practices for accuracy and reproducibility.

Step 1: Sample Preparation and Extraction

The goal of this step is to efficiently extract the broadest possible range of withanolides while minimizing degradation.

Causality Behind Experimental Choices:

  • Solvent Selection: Methanol is a commonly used solvent due to its ability to effectively extract a wide polarity range of withanolides.[14] Sonication is employed to enhance extraction efficiency by disrupting cell walls through acoustic cavitation.[15]

  • Drying: Lyophilization (freeze-drying) of plant material prior to extraction is crucial to prevent enzymatic degradation of metabolites and to obtain accurate dry weight measurements for normalization.

Protocol:

  • Harvest fresh plant material from different Datura species and tissues of interest (e.g., leaves, roots).

  • Immediately flash-freeze the samples in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen samples until a constant dry weight is achieved.

  • Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

  • Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

  • Add 1.0 mL of pre-chilled methanol.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath, maintaining a cool temperature.[15]

  • Centrifuge the sample at 10,000 x g for 15 minutes.

  • Carefully transfer the supernatant to a new tube. Repeat the extraction process (steps 6-9) two more times on the plant material pellet.

  • Pool the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

Step 2: UPLC-MS/MS Analysis

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for withanolide analysis, offering superior sensitivity, selectivity, and speed.[5][14]

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is used in reversed-phase chromatography, which is ideal for separating moderately polar to nonpolar compounds like withanolides based on their hydrophobicity.

  • Gradient Elution: A gradient elution (changing the mobile phase composition over time) is employed to effectively separate a complex mixture of withanolides with varying polarities in a single run.[16]

  • Tandem Mass Spectrometry (MS/MS): This technique provides two levels of mass analysis. The first stage (MS1) isolates ions based on their mass-to-charge ratio (m/z), and the second stage (MS2) fragments these ions and analyzes the resulting fragment ions. This provides a high degree of confidence in compound identification.[5][6]

Protocol:

  • Chromatographic System: Utilize a UPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might start at 10% B, ramp up to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) operating in positive electrospray ionization (ESI+) mode.

  • Data Acquisition: Acquire data in both full scan mode (to capture all ions) and data-dependent MS/MS mode (to trigger fragmentation of the most abundant ions).

Step 3: Data Processing and Statistical Analysis

Raw data from the UPLC-MS/MS must be processed to identify and quantify withanolides.

Protocol:

  • Peak Picking and Alignment: Use a specialized software platform (e.g., XCMS, MassHunter, Progenesis QI) to detect chromatographic peaks, align retention times across different samples, and generate a feature matrix (m/z, retention time, and intensity).

  • Compound Identification: Annotate features by matching their accurate mass and MS/MS fragmentation patterns against spectral libraries (e.g., METLIN, MassBank) and literature data for known Datura withanolides.[7] Confirmation should be done using authentic reference standards where available.[5][6]

  • Statistical Analysis: Import the quantified data into a statistical software package (e.g., MetaboAnalyst, R). Perform multivariate statistical analyses such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to visualize the differences between species and identify the withanolides that contribute most significantly to these differences.

Visualizing the Metabolomics Workflow

The following diagram illustrates the key stages of the comparative metabolomics workflow for Datura withanolide analysis.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Phase cluster_2 Data Analysis & Interpretation Harvest Harvest Datura Species (D. metel, D. innoxia, etc.) Freeze Flash Freeze (Liquid N2) Harvest->Freeze Dry Lyophilize (Freeze-Dry) Freeze->Dry Grind Grind to Fine Powder Dry->Grind Extract Solvent Extraction (Methanol, Sonication) Grind->Extract Filter Filter (0.22 µm) Extract->Filter UPLC UPLC Separation (C18 Column) Filter->UPLC Inject Sample MS MS/MS Detection (ESI+, High-Res MS) UPLC->MS Process Data Processing (Peak Picking, Alignment) MS->Process Raw Data Identify Compound Identification (MS/MS Library Matching) Process->Identify Stats Multivariate Statistics (PCA, OPLS-DA) Identify->Stats Compare Comparative Analysis (Identify Key Differences) Stats->Compare Conclusion Conclusion Compare->Conclusion Biological Insights & Publication

Caption: A generalized workflow for comparative metabolomics of Datura species.

Comparative Withanolide Profiles of Key Datura Species

The following table summarizes findings from the literature regarding the presence and distribution of withanolides in different Datura species. It is important to note that concentrations can be influenced by geographical location, developmental stage, and environmental conditions.[8][13]

Datura SpeciesKey Withanolides IdentifiedPredominant Tissue(s)Key Findings & References
Datura metel Daturametelins, Withametelin, Withafastuosin E, and numerous other isomers and glycosides.[5][10][11]Leaves, FlowersA comprehensive study identified 85 withanolides, with the highest total content found in the leaves.[7][8][9] Leaves are highlighted as a sustainable and rich source.[5][6]
Datura innoxia Dinoxin B, and other withanolides.LeavesContains a variety of bioactive compounds including withanolides, alkaloids, tannins, and flavonoids.[4][17]
Datura stramonium Withanolides present, but less extensively characterized compared to D. metel.GeneralKnown to contain a range of secondary metabolites including alkaloids and flavonoids.[18][19] Comparative studies often focus on phenolic and alkaloid content.[18][20]

Conclusion and Future Directions

Comparative metabolomics provides an indispensable toolkit for exploring the rich chemical diversity of withanolides within the Datura genus. By employing robust and validated analytical workflows, researchers can identify species and tissues with high yields of specific bioactive compounds, paving the way for targeted drug development and a deeper understanding of withanolide biosynthesis.

Future research should focus on:

  • Expanding the comparative analysis to a wider range of Datura species.

  • Integrating metabolomics data with transcriptomics to identify the genes responsible for the biosynthesis of unique withanolides.[3]

  • Investigating the influence of environmental stressors on the withanolide profiles of different Datura species.

This guide provides a foundational framework for researchers embarking on the comparative analysis of withanolides in Datura. Adherence to these principles of scientific integrity and methodical rigor will ensure the generation of high-quality, reproducible data that can accelerate the translation of these potent natural products into therapeutic applications.

References

  • Comparative Profiling of Withanolides in Tissues of Withania somnifera and Datura metel Using UHPLC-MS/MS. PubMed. Available at: [Link]

  • Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods. PubMed. Available at: [Link]

  • Simultaneous Quantification of Withanolides in Withania somnifera by a Validated High-Performance Thin-Layer Chromatographic Method. SciSpace. Available at: [Link]

  • Analytical Strategies to Investigate Molecular Signaling, Proteomics, Extraction and Quantification of Withanolides – A Comprehensive Review. Taylor & Francis Online. Available at: [Link]

  • Comparative Profiling of Withanolides in Tissues of Withania somnifera and Datura metel Using UHPLC–MS/MS | Request PDF. ResearchGate. Available at: [Link]

  • Development of validated HPTLC and UHPLC methods for quantification of Withanolide in extract and formulation. ResearchGate. Available at: [Link]

  • (PDF) UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L. ResearchGate. Available at: [Link]

  • (PDF) Comparative Analysis of Phenolic Profile and Mineral Constituents of Datura stramonium and Datura innoxia. ResearchGate. Available at: [Link]

  • UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L. PMC. Available at: [Link]

  • UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L. PubMed. Available at: [Link]

  • Comparative Analysis of Phenolic Profile and Mineral Constituents of Datura stramonium L. and Datura innoxia Mill. DergiPark. Available at: [Link]

  • Analysis of withanolides in root and leaf of Withania somnifera by HPLC with photodiode array and evaporative light scattering detection. Wiley Online Library. Available at: [Link]

  • SECONDARY METABOLITES AND BIOLOGICAL PROFILES OF DATURA GENUS. ResearchGate. Available at: [Link]

  • Datura innoxia. Wikipedia. Available at: [Link]

  • Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery. MDPI. Available at: [Link]

  • Phytochemistry, Pharmacology, and Toxicology of Datura Species—A Review. PMC. Available at: [Link]

  • De novo transcriptome analysis in Datura metel. BioBam. Available at: [Link]

  • Evaluating the Therapeutic Potential of Datura stramonium and Datura inoxia : A Mini Review. Semantic Scholar. Available at: [Link]

  • A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering. PMC. Available at: [Link]

  • Withanolide Compounds from the Flower of Datura metel L | Request PDF. ResearchGate. Available at: [Link]

  • Dinoxin B Withanolide from Datura inoxia Mill as an Effective Phytocompound Against Urinary Tract Infection causing Staphylococcus aureus. Biomedical and Pharmacology Journal. Available at: [Link]

  • Five Withanolides from the Leaves of Datura metel L. and Their Inhibitory Effects on Nitric Oxide Production. PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.